3-Bromo-5-difluoromethoxy-2-fluorophenol
Description
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTKGGWOWKYCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol (CAS No. 1807196-43-5). Due to the compound's novelty, experimental data is limited. This document summarizes available computed data and provides inferred information based on structurally related compounds. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting both the current knowledge and potential areas for future investigation.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 1807196-43-5 | [1] |
| Molecular Formula | C₇H₄BrF₃O₂ | [1] |
| Molecular Weight | 257.006 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1O)F)Br)OC(F)F | [1] |
| InChI Key | GZTKGGWOWKYCOQ-UHFFFAOYSA-N | [1] |
| XLogP3-AA (Computed) | 2.9 | [1] |
| Topological Polar Surface Area (Computed) | 29.5 Ų | |
| Complexity (Computed) | 170 | [1] |
| Hydrogen Bond Donor Count (Computed) | 1 | |
| Hydrogen Bond Acceptor Count (Computed) | 3 | |
| Rotatable Bond Count (Computed) | 2 | [1] |
Potential Synthesis Strategies
A specific, validated synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on general synthetic methodologies for related fluorinated and brominated phenols, a potential synthetic route can be proposed. The following workflow outlines a logical, multi-step synthesis that could be adapted and optimized.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Step 1: Nitration: The starting material, 1-bromo-3,5-difluorobenzene, would be subjected to nitration using a mixture of nitric acid and sulfuric acid. Reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor mono-nitration.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr): The resulting 1-bromo-3,5-difluoro-2-nitrobenzene could then undergo SNAr. A difluoromethoxide source would be required to displace one of the fluorine atoms. This is a critical step, and the regioselectivity would need to be confirmed.
-
Step 3: Reduction: The nitro group of 1-bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene would be reduced to an amine. Common methods include using iron in the presence of an acid or catalytic hydrogenation.
-
Step 4: Diazotization and Hydrolysis: The final step would involve the conversion of the aniline derivative to the target phenol via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in a strong acid, followed by hydrolysis of the diazonium salt.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound suggests several avenues for its use as a building block in medicinal chemistry. The presence of multiple, distinct functional groups allows for selective modification and elaboration.
Caption: Reactivity map of this compound.
The difluoromethoxy group is of particular interest in drug design as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. The presence of bromine and fluorine atoms also provides opportunities for creating compounds with unique electronic properties and binding interactions.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the interaction of this compound with any specific signaling pathways. However, the broader class of bromophenols has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.
Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly those related to kinase inhibition, receptor binding, or other areas where halogenated phenols have shown activity.
Caption: A general workflow for investigating the biological activity of a novel compound.
Safety and Handling
Specific safety and handling data for this compound is not available. As with any novel chemical, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A material safety data sheet (MSDS) should be requested from the supplier.
Conclusion
This compound is a chemical compound with potential for application in drug discovery and organic synthesis. While detailed experimental data is currently lacking, this guide provides a summary of the available information and outlines potential synthetic and reactivity pathways. Further research is necessary to fully characterize its chemical and biological properties. This document serves as a starting point for researchers interested in exploring the potential of this and related novel chemical entities.
References
Spectroscopic Analysis of 3-Bromo-5-difluoromethoxy-2-fluorophenol: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the anticipated spectroscopic data for the novel compound 3-Bromo-5-difluoromethoxy-2-fluorophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the novelty of this compound, experimental data is not yet publicly available. The information presented herein is a predictive analysis based on established spectroscopic principles and data from analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from the analysis of structurally related molecules and the known effects of various functional groups on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Triplet (t) | 1H | -CHF₂ |
| ~ 6.8 - 7.2 | Multiplet | 1H | Ar-H |
| ~ 6.6 - 7.0 | Multiplet | 1H | Ar-H |
| ~ 5.5 - 6.5 | Singlet (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (d) | C-F |
| ~ 145 - 155 | C-O (phenol) |
| ~ 135 - 145 | C-O (ether) |
| ~ 115 - 125 (t) | -CHF₂ |
| ~ 110 - 120 (d) | C-Br |
| ~ 105 - 115 | Ar-C |
| ~ 100 - 110 | Ar-C |
Note: 'd' denotes a doublet due to C-F coupling, and 't' denotes a triplet due to C-F coupling in the difluoromethyl group.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3200 - 3600 | Broad | O-H stretch (phenol) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (aryl ether)[1][2][3][4][5] |
| 1000 - 1150 | Strong | C-F stretch (difluoromethoxy) |
| 550 - 750 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]⁺, [M+2]⁺ | Molecular ion peak with characteristic isotopic pattern for bromine. |
| [M-Br]⁺ | Fragment ion resulting from the loss of a bromine atom. |
| [M-CHF₂]⁺ | Fragment ion resulting from the loss of the difluoromethyl group. |
| [M-OH]⁺ | Fragment ion resulting from the loss of the hydroxyl group. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved. If solids are present, filter the solution before transferring it to the NMR tube.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the magnetic field to optimize its homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a greater sample concentration (50-100 mg) may be necessary.[6] A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7][8]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[9][10][11][12]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[9][10][11]
-
Fragmentation: The high energy of the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Logical Workflow for Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow for utilizing different spectroscopic techniques to determine the structure of an organic molecule.
Caption: Logical flow from spectroscopic techniques to structural determination.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 3. youtube.com [youtube.com]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Analysis of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This document provides a detailed overview of the fundamental chemical properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C7H4BrF3O2[1] |
| Molecular Weight | 257.006 g/mol [1] |
| Monoisotopic Mass | 255.93468 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C(=C1O)F)Br)OC(F)F[1] |
| InChI Key | GZTKGGWOWKYCOQ-UHFFFAOYSA-N[1] |
| CAS Number | 1807196-43-5[1] |
Structural and Logical Relationships
To elucidate the structural arrangement and connectivity of the atoms within the this compound molecule, a logical relationship diagram is provided. This visualization aids in understanding the spatial orientation of the functional groups, which is a key determinant of the molecule's reactivity and interaction with other molecules.
References
An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on structurally related compounds and provides a detailed experimental protocol for determining its solubility in various organic solvents.
Predicted Solubility Profile
A systematic study to determine the precise solubility in a range of organic solvents is therefore essential for its application in synthesis, purification, and formulation.
Quantitative Solubility Data
As specific experimental data is not available, the following table is provided as a template for researchers to populate upon experimental determination.
| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate to High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined |
| Dichloromethane | Halogenated | High | Data to be determined |
| Chloroform | Halogenated | High | Data to be determined |
| Toluene | Aromatic | Moderate | Data to be determined |
| Hexane | Non-polar | Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method[2].
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
Logical Relationship of Factors Affecting Solubility
The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of organic compounds.
References
An In-Depth Technical Guide to the Predicted NMR Spectrum of 3-Bromo-5-difluoromethoxy-2-fluorophenol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed in silico prediction and analysis of the Nuclear Magnetic Resonance (NMR) spectrum for 3-Bromo-5-difluoromethoxy-2-fluorophenol. The predicted data serves as a crucial reference for the structural elucidation and verification of this compound, which is of interest in medicinal chemistry and materials science. This document outlines the expected chemical shifts, multiplicities, and coupling constants for ¹H and ¹³C NMR, alongside standardized protocols for both computational prediction and experimental acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the aromatic protons, the difluoromethoxy proton, and the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet that can be exchanged with D₂O.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.10 - 7.25 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.0 Hz |
| H-6 | 6.90 - 7.05 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 6.0 Hz |
| -OCHF₂ | 6.60 - 6.80 | t (triplet) | ²J(H,F) ≈ 72.0 Hz |
| -OH | 5.0 - 8.0 | br s (broad singlet) | N/A |
Note: Predicted values are based on computational models and analysis of analogous structures. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show seven unique carbon signals. A key feature will be the significant carbon-fluorine (C-F) coupling, which provides valuable structural information. The carbon of the difluoromethoxy group will appear as a triplet with a large one-bond coupling constant (¹J(C,F)). Aromatic carbons will exhibit smaller C-F couplings over two or more bonds.[4][5] The signal for the deuterated solvent (e.g., CDCl₃ at ~77 ppm) may also be observed.[6][7]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |
| C-1 (-OH) | 148.0 - 152.0 | ²J(C,F) ≈ 15-20 Hz |
| C-2 (-F) | 155.0 - 159.0 | ¹J(C,F) ≈ 240-250 Hz |
| C-3 (-Br) | 110.0 - 114.0 | ³J(C,F) ≈ 3-5 Hz |
| C-4 | 120.0 - 124.0 | ²J(C,F) ≈ 20-25 Hz |
| C-5 (-OCHF₂) | 159.0 - 163.0 | ²J(C,F) ≈ 10 Hz, ²J(C,F) from OCHF₂ ≈ 30-35 Hz |
| C-6 | 112.0 - 116.0 | ³J(C,F) ≈ 3-5 Hz |
| -OCHF₂ | 114.0 - 118.0 | ¹J(C,F) ≈ 255-265 Hz |
Note: Predicted values are based on computational models and analysis of analogous structures. Actual experimental values may vary.
Methodologies and Protocols
In Silico NMR Prediction Protocol
The spectral data presented in this guide are generated based on established computational methodologies. These predictions are invaluable for anticipating spectral features prior to synthesis or for confirming experimental results.
-
Structure Input : A 2D or 3D chemical structure of this compound is used as the input for the prediction software.
-
Algorithm Selection : The prediction relies on a combination of algorithms, including:
-
HOSE (Hierarchical Organisation of Spherical Environments) codes : This method uses a database of known structures and their experimental spectra to predict chemical shifts based on the local atomic environment.[8][9]
-
Neural Networks/Machine Learning : Advanced models trained on vast spectral libraries provide highly accurate predictions.[10]
-
Density Functional Theory (DFT) : Quantum mechanical calculations can be employed to compute NMR shielding tensors, from which chemical shifts and coupling constants are derived.[2]
-
-
Parameter Calculation : The software calculates the chemical shifts (δ) and spin-spin coupling constants (J) for all ¹H and ¹³C nuclei.
-
Spectrum Generation : The calculated parameters are used to generate a theoretical spectrum, including peak multiplicities and relative intensities.
Standard Protocol for Experimental NMR Data Acquisition
To acquire an actual NMR spectrum for verification against these predictions, the following standard protocol is recommended.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[11][12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure no solid particulates are present.[11]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.[13] Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Visualization of Key J-Coupling Interactions
The predicted splitting patterns arise from through-bond interactions (J-coupling) between neighboring nuclei. The diagram below illustrates the most significant couplings expected for this compound. Understanding these relationships is critical for accurate spectral assignment.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westmont.edu [westmont.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 9. jeoljason.com [jeoljason.com]
- 10. Download NMR Predict - Mestrelab [mestrelab.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 13. compoundchem.com [compoundchem.com]
An In-depth Technical Guide on the Thermochemical Properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 3-Bromo-5-difluoromethoxy-2-fluorophenol. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible databases, this document outlines robust computational and experimental methodologies for its determination. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences who require accurate thermochemical properties for this molecule.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O₂ | Guidechem[1] |
| Molecular Weight | 257.006 g/mol | Guidechem[1] |
| CAS Number | 1807196-43-5 | Guidechem[1] |
| XLogP3-AA | 3.3 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | Guidechem[1] |
| Rotatable Bond Count | 2 | Guidechem[1] |
| Exact Mass | 255.93468 Da | Guidechem[1] |
| Topological Polar Surface Area | 29.5 Ų | Guidechem[1] |
Computational Thermochemistry Protocol
Given the absence of experimental data, computational thermochemistry presents a reliable alternative for obtaining accurate thermochemical properties. High-level ab initio methods, such as the Gaussian-n (Gn) theories, have demonstrated high accuracy in predicting thermochemical data.[2] The G3 theory, for instance, can achieve an average absolute deviation of less than 1 kcal/mol for enthalpies of formation.[2]
A recommended computational workflow for determining the thermochemical properties of this compound is outlined below.
Experimental Protocol: Computational Thermochemistry
-
Geometry Optimization and Frequency Calculation:
-
The molecular structure of this compound will be optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculations:
-
To achieve higher accuracy, single-point energy calculations will be performed on the optimized geometry using more sophisticated methods and larger basis sets. The G3 theory, for example, involves a series of calculations at different levels of theory (e.g., MP4, QCISD(T)) with various basis sets.
-
-
Calculation of Thermochemical Properties:
-
The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) will be calculated using the computed electronic energies and the vibrational analysis data. This is typically done using statistical mechanics principles within the computational chemistry software package. Isodesmic or homodesmotic reactions can be employed to reduce systematic errors in the calculations.
-
Experimental Thermochemistry Protocol
For the experimental determination of thermochemical data, established calorimetric techniques can be employed. The following protocols are based on methodologies reported for other halogenated phenol compounds.[3][4]
Experimental Protocol: Combustion Calorimetry for Enthalpy of Formation
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.
-
Calorimetric Measurement: The sample is combusted in a high-pressure oxygen bomb calorimeter. The heat released during combustion is measured by monitoring the temperature change of the surrounding water bath.
-
Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is determined from the heat of combustion. The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr)) is then calculated using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).
Experimental Protocol: Enthalpy of Sublimation
The determination of the gas-phase enthalpy of formation requires the enthalpy of sublimation (ΔsubH°).
-
Vapor Pressure Measurement: The vapor pressure of the solid compound is measured as a function of temperature using a technique like the Knudsen-effusion method.
-
Data Analysis: The Clausius-Clapeyron equation is used to derive the standard molar enthalpy of sublimation from the temperature dependence of the vapor pressure.
The gas-phase enthalpy of formation (ΔfH°(g)) can then be calculated by summing the condensed-phase enthalpy of formation and the enthalpy of sublimation.
Interrelation of Thermochemical Data
The fundamental thermochemical properties are interconnected and essential for understanding the chemical behavior and stability of a compound. The Gibbs free energy of formation (ΔfG°), a key indicator of spontaneity, is derived from the enthalpy of formation and the standard entropy.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ThermoML:J. Chem. Thermodyn. 2010, 42, 2, 182-188 [trc.nist.gov]
A Technical Guide to the Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-difluoromethoxy-2-fluorophenol is a polysubstituted aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique combination of a phenol, a bromine atom, a fluorine atom, and a difluoromethoxy group imparts specific steric and electronic properties that can be leveraged to modulate the biological activity and physicochemical characteristics of larger molecules. This guide details a proposed multi-step synthesis for this compound, starting from the commercially available precursor, 5-fluoro-2-nitrophenol.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence designed for regiochemical control. The pathway involves the initial introduction of the difluoromethoxy group, followed by modification of the nitro group to an amine, subsequent regioselective bromination, and final conversion of the amino group to the target phenol.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols and Data
The initial step involves the O-difluoromethylation of 5-fluoro-2-nitrophenol. This reaction utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor, which is a stable and effective reagent for this transformation.[1][2]
Experimental Protocol:
-
To a solution of 5-fluoro-2-nitrophenol in a suitable solvent (e.g., DMF/water mixture) is added a base (e.g., potassium carbonate) to form the corresponding phenoxide.
-
Sodium chlorodifluoroacetate is then added to the reaction mixture.
-
The mixture is heated to induce decarboxylation of the sodium chlorodifluoroacetate, generating difluorocarbene in situ.
-
The difluorocarbene is trapped by the phenoxide to form the desired 1-(difluoromethoxy)-2-fluoro-5-nitrobenzene.
-
The reaction is monitored by TLC or LC-MS for completion.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with water and brine.
-
The crude product is purified by column chromatography.
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Equivalent/Value |
| 5-Fluoro-2-nitrophenol | 1.0 |
| Sodium Chlorodifluoroacetate | 2.5 - 3.0 |
| Potassium Carbonate | 2.0 |
| Solvent | DMF/Water |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
The nitro group of 1-(difluoromethoxy)-2-fluoro-5-nitrobenzene is reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
1-(Difluoromethoxy)-2-fluoro-5-nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker).
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 3-(difluoromethoxy)-4-fluoroaniline, which is often pure enough for the next step.
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Equivalent/Value |
| 1-(Difluoromethoxy)-2-fluoro-5-nitrobenzene | 1.0 |
| Palladium on Carbon (10%) | 0.05 - 0.10 |
| Solvent | Ethanol |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
This step involves the regioselective bromination of the electron-rich aromatic ring of 3-(difluoromethoxy)-4-fluoroaniline. The strong ortho-directing effect of the amino group is utilized to install the bromine atom at the desired position. N-Bromosuccinimide (NBS) is a suitable reagent for this mild bromination.[3][4]
Experimental Protocol:
-
3-(Difluoromethoxy)-4-fluoroaniline is dissolved in a chlorinated solvent like dichloromethane (DCM) or a polar aprotic solvent like acetonitrile.
-
The solution is cooled in an ice bath.
-
N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
Progress is monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Table 3: Reagents and Conditions for Step 3
| Reagent/Parameter | Molar Equivalent/Value |
| 3-(Difluoromethoxy)-4-fluoroaniline | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
| Solvent | Acetonitrile or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-90% |
The final step is the conversion of the amino group of 2-bromo-5-(difluoromethoxy)-4-fluoroaniline into a hydroxyl group via a Sandmeyer-type reaction.
Caption: General workflow for the conversion of an aniline to a phenol via diazotization.
Experimental Protocol:
-
2-Bromo-5-(difluoromethoxy)-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., aqueous sulfuric acid).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred at this temperature for 30 minutes.
-
The reaction mixture is then slowly added to a boiling aqueous solution of sulfuric acid, or heated directly, to facilitate hydrolysis of the diazonium salt to the phenol.
-
After gas evolution ceases, the mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Table 4: Reagents and Conditions for Step 4
| Reagent/Parameter | Molar Equivalent/Value |
| 2-Bromo-5-(difluoromethoxy)-4-fluoroaniline | 1.0 |
| Sodium Nitrite | 1.1 |
| Sulfuric Acid | Excess |
| Solvent | Water |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Hydrolysis) | ~100 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 50-60% |
Conclusion
This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. By employing a sequence of well-established organic transformations, including O-difluoromethylation, nitro group reduction, regioselective bromination, and diazotization/hydrolysis, the target molecule can be synthesized from a readily available starting material. The methodologies and data presented herein provide a solid foundation for researchers and scientists in drug discovery and development to access this and structurally related compounds for further investigation.
References
Methodological & Application
Application Notes and Protocols for 3-Bromo-5-difluoromethoxy-2-fluorophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-difluoromethoxy-2-fluorophenol is a synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of a reactive phenol, a bromine atom suitable for cross-coupling reactions, and the electron-withdrawing fluorine and difluoromethoxy groups allows for the strategic development of novel therapeutic agents. The difluoromethoxy group, in particular, offers a valuable tool for modulating physicochemical properties such as lipophilicity and metabolic stability, and can act as a bioisostere for hydroxyl or thiol groups. These application notes provide an overview of the potential uses of this scaffold, detailed experimental protocols for its derivatization, and a summary of anticipated property modulations.
Introduction to this compound as a Medicinal Chemistry Scaffold
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful means to enhance the pharmacological profiles of lead compounds.[1] this compound presents a trifunctionalized aromatic core, making it an attractive starting point for the synthesis of diverse compound libraries. The key attributes of this scaffold include:
-
Difluoromethoxy Group (-OCF₂H): This group is increasingly recognized as a valuable substituent in drug design. It can serve as a "lipophilic hydrogen bond donor" and is considered a bioisostere of hydroxyl, thiol, and amine groups. Its presence can enhance metabolic stability by blocking potential sites of oxidation. The difluoromethyl moiety can modulate the lipophilicity of a molecule, a critical parameter for membrane permeability and overall pharmacokinetics.[2]
-
Bromine Atom: The bromo-substituent is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of various aryl, heteroaryl, alkyl, and amino moieties to explore the chemical space around the core scaffold.
-
Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated, acylated, or used in Mitsunobu reactions to introduce a variety of substituents. It can also participate in hydrogen bonding interactions with biological targets.
-
Fluorine Atom: The fluorine atom at the 2-position influences the acidity of the phenolic proton and can participate in favorable interactions with target proteins. Its electron-withdrawing nature can also impact the reactivity of the aromatic ring. The judicious placement of fluorine can significantly influence a molecule's conformation, pKa, and metabolic pathways.[3]
Potential Therapeutic Applications
Given the functional group combination, derivatives of this compound can be envisioned as potential candidates for various therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology and inflammatory diseases. The phenolic hydroxyl can be directed towards the hinge region, while the bromine position can be functionalized to access other pockets within the active site.
-
GPCR Modulators: By introducing appropriate side chains through etherification of the phenol and cross-coupling at the bromine position, ligands for G-protein coupled receptors can be synthesized.
-
Enzyme Inhibitors: The unique electronic properties and hydrogen bonding capabilities of the difluoromethoxy and phenolic hydroxyl groups could be exploited to design inhibitors for enzymes such as proteases and phosphatases.
Physicochemical Property Modulation
The strategic derivatization of the this compound core allows for the fine-tuning of key physicochemical properties relevant to drug development.
| Property | Modulation Strategy | Anticipated Outcome |
| Lipophilicity (LogP/LogD) | Introduction of polar groups via etherification of the phenol or amination at the bromine position. | Decrease in lipophilicity, potentially improving aqueous solubility. |
| Introduction of non-polar aryl or alkyl groups via Suzuki or Stille coupling. | Increase in lipophilicity, potentially enhancing membrane permeability. | |
| Metabolic Stability | The inherent stability of the C-F bonds in the difluoromethoxy group. | Increased resistance to oxidative metabolism at the methoxy position. |
| Replacement of metabolically labile groups with fluorinated analogs. | Blocking of metabolic hotspots. | |
| Aqueous Solubility | Introduction of ionizable groups (e.g., amines, carboxylic acids) or polar functionalities (e.g., alcohols, amides). | Improved solubility, which can be beneficial for oral bioavailability. |
| Target Binding Affinity | Systematic exploration of substituents at the hydroxyl and bromine positions. | Optimization of interactions with the target protein, leading to increased potency. |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 4.1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the Williamson ether synthesis for the introduction of an alkyl chain onto the phenolic oxygen.
Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 4.2: Suzuki Cross-Coupling of the Bromine Atom
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromine position.
Workflow for Suzuki Coupling
Caption: Workflow for the Suzuki cross-coupling of this compound.
Materials:
-
This compound (or its O-protected derivative)
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Signaling Pathway Hypothesis
Derivatives of this compound could be designed as kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action for a derivative targeting a generic kinase signaling pathway.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates the inhibitor competing with ATP for the kinase domain's binding pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting cellular responses like proliferation and survival.
Conclusion
This compound is a promising and highly versatile building block for medicinal chemistry. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse molecular architectures. The incorporation of the difluoromethoxy group offers distinct advantages for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics.
References
Application Notes and Protocols: 3-Bromo-5-difluoromethoxy-2-fluorophenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-difluoromethoxy-2-fluorophenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a nucleophilic hydroxyl group, and the electron-withdrawing fluoro and difluoromethoxy groups, makes it an attractive starting material for the development of novel therapeutic agents. The presence of the difluoromethoxy group is of particular interest as it can enhance metabolic stability, modulate lipophilicity, and potentially engage in hydrogen bonding interactions with biological targets. These properties make it a valuable moiety in the design of kinase inhibitors and other targeted therapies.
This document provides an overview of the potential applications of this compound and detailed, plausible experimental protocols for its derivatization. While specific literature on this exact molecule is limited, the following protocols are based on well-established methodologies for structurally similar compounds and are intended to serve as a starting point for synthetic exploration.
Key Reactive Sites and Potential Transformations
The reactivity of this compound is dictated by its three key functional groups:
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation (e.g., Williamson ether synthesis), O-arylation, and esterification. Its nucleophilicity is reduced by the presence of the ortho-fluoro and meta-difluoromethoxy groups.
-
Bromo Group: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
-
Fluoro Group: While generally less reactive, the ortho-fluoro group can influence the regioselectivity of reactions and modulate the electronic properties of the aromatic ring.
Application in Kinase Inhibitor Synthesis
The structural motif of a substituted phenyl ring is central to the design of many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors typically bind to the ATP-binding site of kinases, and the substituents on the phenyl ring are crucial for achieving high potency and selectivity. The difluoromethoxy group, in particular, is increasingly utilized in the design of kinase inhibitors to improve their pharmacokinetic properties.
Below is a hypothetical scheme illustrating how this compound could be used to synthesize a scaffold for a kinase inhibitor targeting the EGFR (Epidermal Growth Factor Receptor) or Src kinase signaling pathways.
Caption: Synthetic workflow for a potential kinase inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key transformations of this compound. Note: These are generalized procedures and may require optimization for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the phenolic hydroxyl group, a common step in modifying the solubility and steric profile of a molecule.
Reaction: this compound + R-X → 3-Bromo-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or acetonitrile to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
To the stirring suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or CH₃CN |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
| Typical Yield | 70-90% (estimated based on similar substrates) |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a carbon-carbon bond at the bromine position, enabling the synthesis of biaryl compounds.
Reaction: 3-Bromo-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene + Arylboronic acid → 3-Aryl-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene
Materials:
-
O-alkylated this compound (from Protocol 1)
-
Arylboronic acid or boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Schlenk flask or similar reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add the O-alkylated bromo-phenol (1.0 eq), arylboronic acid (1.5 eq), and base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 4:1 Dioxane/water).
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/water or Toluene/water |
| Temperature | 90-110 °C |
| Reaction Time | 6-24 hours (monitor by TLC/LC-MS) |
| Typical Yield | 60-85% (estimated based on similar substrates) |
Protocol 3: Buchwald-Hartwig Amination
This protocol allows for the formation of a carbon-nitrogen bond, introducing an amine functionality that is often crucial for the biological activity of kinase inhibitors.
Reaction: 3-Aryl-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene (if starting from the biaryl product) + Amine → N-substituted 3-Aryl-5-difluoromethoxy-2-fluoroaniline derivative
Materials:
-
Aryl bromide starting material (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the aryl bromide and the solid base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to 80-120 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting aniline derivative by column chromatography.
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ with XPhos/RuPhos or Pd(OAc)₂ with SPhos |
| Base | NaOt-Bu or LHMDS |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 hours (monitor by TLC/LC-MS) |
| Typical Yield | 50-80% (estimated based on similar substrates) |
Application in Targeting the Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is implicated in the development and progression of many cancers. Small molecule inhibitors targeting Src are therefore of significant therapeutic interest. A molecule synthesized from this compound could potentially act as a Src inhibitor.
Caption: Simplified Src kinase signaling pathway and inhibition.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, high-value organic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, making it particularly suitable for the generation of libraries of compounds for drug discovery, especially in the area of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this valuable starting material. Careful optimization and characterization will be essential for the successful application of this building block in the development of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Novel APIs Utilizing a Fluorinated Phenolic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of a novel Active Pharmaceutical Ingredient (API), exemplified by the MEK inhibitor Trametinib. While the specific starting material, 3-Bromo-5-difluoromethoxy-2-fluorophenol, is not directly used in the provided synthesis, the protocols detailed below employ a structurally related fluorinated and halogenated aniline, 2-fluoro-4-iodoaniline. This serves as a representative example of the synthetic strategies involved in the creation of complex APIs from such precursors. The methodologies, data presentation, and pathway visualizations are designed to be broadly applicable to the synthesis of similar novel kinase inhibitors.
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical factor in the development of various cancers.[2] Trametinib's mechanism of action involves the inhibition of MEK1/2, which in turn prevents the phosphorylation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of Trametinib.
Table 1: In Vitro Inhibitory Activity of Trametinib [1]
| Target | IC50 (nM) | Assay Conditions |
| MEK1 | 0.92 | Cell-free assay |
| MEK2 | 1.8 | Cell-free assay |
| BRAFV600E Melanoma Cell Lines | 1.0 - 2.5 | Cell proliferation assay |
| Human Colorectal Cancer Cell Lines (B-RAF or K-RAF expressing) | 0.48 - 36 | Cell growth inhibition assay |
Table 2: Pharmacokinetic Properties of Trametinib [2][3]
| Parameter | Value |
| Bioavailability (oral) | 72% |
| Time to maximum concentration (Tmax) | 1.5 hours |
| Accumulation Ratio (2 mg once daily) | 6.0 |
| Steady State Achieved | By Day 15 |
Experimental Protocols
The following is a detailed, multi-step protocol for the synthesis of Trametinib, starting from 2-fluoro-4-iodoaniline.
Step 1: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Materials:
-
2-fluoro-4-iodoaniline
-
N,N'-Carbonyldiimidazole (CDI)
-
Cyclopropylamine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
Under a nitrogen atmosphere, dissolve N,N'-carbonyldiimidazole in N,N-dimethylformamide.
-
Add triethylamine to the solution.
-
While stirring and cooling under ice, add a solution of 2-fluoro-4-iodoaniline in N,N-dimethylformamide dropwise.
-
After the addition is complete, add cyclopropylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.
Step 2: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione[5]
Materials:
-
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
-
Malonic acid
-
Acetic anhydride
-
Acetyl chloride
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea, malonic acid, acetic anhydride, and acetyl chloride.[4]
-
Heat the mixture with stirring at 60°C for 3 hours.[4]
-
After cooling to room temperature, add the reaction mixture dropwise to a stirred mixture of water and toluene.[4]
-
Collect the precipitated crystals by filtration and dry to obtain 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione.[4] A yield of 82% has been reported for this step.[4]
Step 3: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione
Materials:
-
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione
-
Phosphorus oxychloride (POCl3)
-
Methylamine
Procedure:
-
Treat 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione with phosphorus oxychloride to perform a selective chlorination.
-
After completion of the chlorination, carefully quench the reaction mixture.
-
React the resulting chloro-intermediate with methylamine to yield 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione.
Step 4: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione[6]
Materials:
-
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione
-
2-Methylmalonic acid
-
Acetic anhydride
-
Acetone
Procedure:
-
Combine 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione and 2-methylmalonic acid in acetic anhydride.[5]
-
Heat the mixture at 100°C for 2 hours with stirring.[5]
-
After cooling, concentrate the reaction mixture under reduced pressure.[5]
-
Add acetone to the residue and heat under reflux for 30 minutes.[5]
-
Cool the mixture and collect the product by filtration to obtain 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.
Step 5: Synthesis of Trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl ester
Materials:
-
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
2,6-Lutidine
-
Chloroform
Procedure:
-
Dissolve the pyridopyrimidine trione from the previous step in chloroform.
-
Add 2,6-lutidine to the solution.
-
Cool the mixture and add trifluoromethanesulfonic anhydride dropwise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the triflate product.
Step 6: Synthesis of N-{3-[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino]phenyl}acetamide[7]
Materials:
-
Triflate from Step 5
-
N-(3-aminophenyl)acetamide
-
N,N-Dimethylacetamide (DMA)
-
2,6-Lutidine
Procedure:
-
Combine the triflate and N-(3-aminophenyl)acetamide in N,N-dimethylacetamide.
-
Add 2,6-lutidine to the mixture.
-
Heat the reaction at 130°C until the starting material is consumed.
-
Cool the reaction and isolate the product.
Step 7: Synthesis of Trametinib[7]
Materials:
-
Product from Step 6
-
Sodium methoxide
-
Methanol
-
Tetrahydrofuran (THF)
-
Acetic acid
Procedure:
-
Under a nitrogen atmosphere, add a solution of sodium methoxide in methanol to a solution of the product from Step 6 in tetrahydrofuran.[6]
-
Stir the mixture at room temperature for 4 hours.[6]
-
Add acetic acid to quench the reaction and stir for an additional 30 minutes.[6]
-
Add water and continue stirring for 1 hour to precipitate the product.[6]
-
Collect the solid by filtration, wash with water, and dry to yield Trametinib.
Visualizations
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway, which is targeted by Trametinib. The pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[7][8]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib on MEK1/2.
Trametinib Synthesis Workflow
The following diagram outlines the key transformations in the synthesis of Trametinib.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a complex substrate characterized by electron-withdrawing groups and steric hindrance. The primary method detailed is the Williamson ether synthesis, a reliable and widely used method for forming the ether linkage.[1][2] This protocol offers a clear, step-by-step guide from reaction setup to product purification and characterization, tailored for professionals in chemical synthesis and drug development. An alternative copper-catalyzed method is also discussed for particularly challenging substrates.
Introduction
Aryl ethers are a significant class of compounds frequently found in pharmaceuticals, agrochemicals, and materials science. The synthesis of these molecules, particularly from electronically deactivated and sterically hindered phenols, presents a considerable challenge. The target molecule, this compound, contains multiple halogen substituents that increase its acidity but may also reduce the nucleophilicity of the corresponding phenoxide and introduce steric hindrance around the hydroxyl group.
The Williamson ether synthesis is a classic and effective method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][3] This application note details a robust protocol using this method, optimized for the specific characteristics of this compound.
Experimental Protocols
Primary Method: Williamson Ether Synthesis
This protocol describes the reaction of the phenol with a generic primary alkyl halide (R-X) in the presence of a base.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl halide (e.g., ethyl bromide, methyl iodide)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (approx. 0.5 M concentration). Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (R-X, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Alternative Method: Copper-Catalyzed Etherification
For sterically demanding or less reactive alkylating agents, a copper-catalyzed Ullmann-type coupling can be more effective.[4][5] This method is particularly useful for synthesizing diaryl ethers.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In an oven-dried screw-cap test tube, combine CuI (0.05 eq), picolinic acid (0.20 eq), and K₃PO₄ (2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.2 eq) to the tube.
-
Solvent and Heating: Add anhydrous DMSO. Seal the tube, and heat the mixture to 80-100 °C with vigorous stirring for 24 hours.[4]
-
Work-up and Purification: Follow the work-up and purification steps as described in the Williamson ether synthesis protocol.
Data Presentation
The following table summarizes expected outcomes for the Williamson etherification of this compound with various primary alkyl halides. These are representative values and may vary based on specific lab conditions.
| Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 80-90 |
| n-Propyl Bromide | Cs₂CO₃ | Acetone | 56 (reflux) | 8 | 75-85 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 5 | 88-96 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of the target compound.
Caption: General experimental workflow for Williamson ether synthesis.
Reaction Mechanism
This diagram shows the key steps in the Williamson ether synthesis mechanism: deprotonation of the phenol followed by nucleophilic attack.
Caption: Simplified mechanism of the Williamson ether synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl halides are often toxic and volatile; handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2-fluorophenol in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The halogenated phenol derivative, 3-Bromo-5-difluoromethoxy-2-fluorophenol, represents a versatile and strategic building block in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers medicinal chemists several advantages, including the ability to form key interactions within the kinase ATP-binding site, modulate physicochemical properties for improved drug-like characteristics, and provide a handle for further synthetic elaboration. This document outlines the potential applications of this compound in kinase inhibitor synthesis, provides detailed experimental protocols for its incorporation into representative inhibitor scaffolds, and discusses the rationale behind its use in drug design.
Introduction
Kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The human kinome comprises over 500 members, and aberrant kinase activity is implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the design and synthesis of potent and selective kinase inhibitors remain a primary focus of pharmaceutical research.
The privileged structures of many kinase inhibitors often feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket. The choice of substituents on this core is critical for achieving high potency, selectivity, and favorable pharmacokinetic properties. This compound is a highly functionalized building block that offers several strategic advantages in this context:
-
The Phenolic Hydroxyl Group: Can act as a crucial hydrogen bond donor, mimicking the hydrogen bonding interactions of the adenine hinge region of ATP.
-
The Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl moieties to explore the solvent-exposed region of the kinase domain. It can also form halogen bonds with backbone carbonyls.
-
The ortho-Fluorine Atom: Can modulate the pKa of the adjacent phenol, influencing its hydrogen bonding capabilities. It can also engage in favorable fluorine-protein interactions and block metabolic hotspots.
-
The meta-Difluoromethoxy Group: Acts as a bioisosteric replacement for a methoxy or hydroxyl group, offering improved metabolic stability and lipophilicity. The difluoromethyl group can also act as a weak hydrogen bond donor.
These features make this compound an attractive starting material for the synthesis of novel kinase inhibitors targeting a range of kinases.
General Synthetic Strategy and Workflow
The primary utility of this compound in kinase inhibitor synthesis is as a precursor to a substituted phenyl ether. The phenolic hydroxyl group can be alkylated or arylated to connect it to the core scaffold of the inhibitor. The bromine atom then provides a site for diversification.
References
Application Notes & Protocols for 3-Bromo-5-difluoromethoxy-2-fluorophenol in Materials Science
Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known properties and applications of structurally analogous fluorinated and difluoromethoxy-containing phenolic compounds. Direct experimental data for 3-Bromo-5-difluoromethoxy-2-fluorophenol is not currently available in the public domain. These notes are intended to serve as a foundational guide for researchers and scientists exploring its potential applications.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science, imparting unique properties not achievable with their non-fluorinated counterparts.[1] Phenolic polymers containing fluorine atoms, in particular, are of significant interest as they combine the robust, thermally-stable polyphenol backbone with the distinct advantages conferred by fluorine substituents.[2] The subject compound, this compound, is a multifunctional monomer. The presence of a difluoromethoxy (-OCF2H) group is known to enhance thermal and oxidative stability, while modulating lipophilicity and electronic properties.[3][4] This, combined with the bromo- and fluoro- substituents, offers multiple reactive sites for polymerization and further functionalization, making it a promising candidate for the development of high-performance materials.
Potential Applications in Materials Science
Based on the properties of related fluorinated phenols and difluoromethoxy compounds, this compound is projected to be a valuable building block for a variety of advanced materials:
-
High-Performance Polymers: Its integration into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and hydrophobicity.[1][5] Such polymers would be suitable for demanding applications in aerospace, automotive, and electronics industries where durability and resistance to harsh environments are critical.
-
Advanced Coatings: The hydrophobic nature imparted by the fluorinated moieties suggests its use in formulating water-repellent and anti-fouling surface coatings.[2] These coatings could be applied to a variety of substrates to protect against moisture and environmental degradation.
-
Low-Dielectric Materials: The low polarizability of the carbon-fluorine bond can contribute to a reduced dielectric constant in derived polymers.[1] This is a crucial property for materials used in microelectronics to minimize signal loss and cross-talk in integrated circuits.
-
Specialty Resins and Composites: As a component in phenolic resins, it could improve their thermal and hydrophobic properties, leading to more robust composites when blended with other materials.[5][6]
Hypothetical Experimental Protocols
The following protocols are conceptual and based on established methods for similar fluorinated phenolic compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: Synthesis of a Novel Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes a hypothetical polymerization of this compound with a common co-monomer, Decafluorobiphenyl, to form a fluorinated poly(arylene ether).
Materials:
-
This compound
-
Decafluorobiphenyl
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon gas supply
Procedure:
-
To a flame-dried, three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an argon inlet/outlet, add this compound (1 equivalent), Decafluorobiphenyl (1 equivalent), and anhydrous K2CO3 (1.5 equivalents).
-
Add anhydrous DMAc and toluene (4:1 v/v) to the flask to achieve a monomer concentration of 20% (w/v).
-
Purge the system with argon for 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140°C and allow the toluene to azeotropically remove any water, which will be collected in the Dean-Stark trap.
-
After the complete removal of toluene, increase the reaction temperature to 160°C and maintain for 12-24 hours under a constant argon stream.
-
Monitor the reaction progress by periodically taking samples and analyzing the increase in viscosity or by using Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol.
-
Filter the resulting fibrous polymer, wash it thoroughly with deionized water and methanol to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the ether linkages and the incorporation of the monomer units.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability (decomposition temperature) and glass transition temperature (Tg).
Protocol 2: Peroxidase-Catalyzed Oxidative Polymerization
This protocol outlines a hypothetical enzymatic polymerization of this compound, which is a greener alternative to traditional methods.[2]
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H2O2, 30% solution)
-
Phosphate Buffer (pH 7.0)
-
Methanol
-
Dioxane
Procedure:
-
Dissolve this compound (1.0 g) in a mixture of dioxane and phosphate buffer (pH 7.0) (e.g., 80:20 v/v) in a beaker with a magnetic stirrer.
-
To this solution, add Horseradish Peroxidase (HRP) (e.g., 20 mg).
-
Initiate the polymerization by adding hydrogen peroxide (e.g., 1.5 mL of a 30% solution) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitate by filtration and wash with methanol to remove unreacted monomer and enzyme.
-
Dry the polymer product under vacuum at 60°C.
Data Presentation
The following table is a template for summarizing and comparing the properties of novel polymers synthesized from this compound.
| Polymer ID | Synthesis Method | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) | Water Contact Angle (°) |
| Polymer-A | Protocol 1 | Data | Data | Data | Data | Data |
| Polymer-B | Protocol 2 | Data | Data | Data | Data | Data |
| Control | Non-fluorinated Analog | Data | Data | Data | Data | Data |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity index
-
Tg: Glass transition temperature
-
Td, 5%: Temperature at 5% weight loss (thermal decomposition)
Visualizations
Below are diagrams illustrating the hypothetical experimental workflows and logical relationships for the application of this compound in materials science.
Caption: Hypothetical workflow for the synthesis of a novel polymer.
Caption: Characterization workflow for a novel fluorinated polymer.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-difluoromethoxy-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and reaction condition considerations for the selective Buchwald-Hartwig amination of 3-Bromo-5-difluoromethoxy-2-fluorophenol. This challenging substrate features multiple halogen substituents, an electron-withdrawing difluoromethoxy group, and a free phenol, requiring careful optimization for a successful C-N bond formation.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad functional group tolerance and wide substrate scope have made it an invaluable tool in medicinal chemistry and materials science.[2] The target substrate, this compound, presents several challenges:
-
Chemoselectivity: The presence of both bromine and fluorine atoms necessitates a catalytic system that can selectively activate the more reactive C-Br bond over the C-F bond.
-
Free Phenolic Group: The acidic proton of the phenol can react with the strong bases typically employed in Buchwald-Hartwig aminations, potentially leading to side reactions or catalyst deactivation.
-
Electron-Deficient Ring: The cumulative electron-withdrawing effects of the fluorine and difluoromethoxy groups can influence the reactivity of the aryl bromide.
This document outlines a protocol that addresses these challenges by employing a carefully selected catalyst, ligand, and base combination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of the following components:[3]
-
Palladium Precatalyst: The use of well-defined palladium precatalysts, particularly those from the Buchwald group (e.g., G3 or G4 precatalysts), is recommended for their high activity and air/moisture stability.[3]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of the aryl bromide and the subsequent reductive elimination.[4] Ligands such as XPhos, SPhos, or RuPhos are excellent candidates.[4] The steric bulk of these ligands also helps to prevent the formation of inactive catalyst species.
-
Base: The choice of base is critical to avoid deprotonation of the phenol and subsequent O-arylation. While strong bases like sodium tert-butoxide are common in many Buchwald-Hartwig reactions, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred for substrates bearing acidic protons.[5]
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or tert-butanol are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.[5]
Recommended Reaction Conditions
Based on literature precedents for the amination of electron-deficient halophenols, the following conditions are recommended as a starting point for the amination of this compound with a generic primary or secondary amine.
| Parameter | Recommended Condition | Range for Optimization |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Palladium Precatalyst | [Pd(XPhos) G3] | 1 - 5 mol% |
| Ligand | XPhos (if not using a precatalyst) | 1.1 - 1.5 x mol% of Pd |
| Base | Cs₂CO₃ | 1.5 - 2.5 equiv |
| Solvent | 1,4-Dioxane or Toluene | - |
| Concentration | 0.1 - 0.5 M | - |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 12 - 24 h | - |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
[Pd(XPhos) G3] precatalyst
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired amine (1.2 equiv), [Pd(XPhos) G3] (0.02 equiv, 2 mol%), and anhydrous cesium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), increasing the temperature, or using a more electron-rich ligand. Ensure all reagents and solvents are anhydrous.
-
Side Product Formation: The formation of O-arylated byproducts can be suppressed by using a weaker base (e.g., K₃PO₄) or by lowering the reaction temperature. Hydrodehalogenation (replacement of Br with H) can sometimes be observed; using a different ligand or solvent may mitigate this.
-
No Reaction: Confirm the activity of the palladium precatalyst. Ensure the reaction is performed under a strictly inert atmosphere.
By following these guidelines and optimization strategies, researchers can successfully perform the Buchwald-Hartwig amination on the challenging this compound substrate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Hypothetical Synthetic Pathway
A plausible multi-step synthesis for this compound is proposed as follows, starting from the commercially available 3,5-difluorophenol:
-
Regioselective Bromination: Introduction of a bromine atom to the C3 position of 3,5-difluorophenol to yield 3-Bromo-2,5-difluorophenol.
-
Selective Hydroxylation/Fluorine Substitution: Conversion of one of the fluorine atoms to a hydroxyl group. A more likely route would involve starting with a precursor that already has the desired 2-fluoro-5-hydroxyphenyl structure, followed by subsequent bromination and difluoromethoxylation. For the purpose of this guide, we will assume a pathway where regioselective functionalization is key. A more practical starting material might be 2-fluoro-5-methoxyphenol, which would require demethylation after subsequent steps.
-
Difluoromethoxylation: Introduction of the difluoromethoxy group at the C5 hydroxyl position to give this compound.
Due to the challenges in selectively substituting a fluorine atom for a hydroxyl group on a difluorophenol ring, an alternative, more feasible pathway is often employed in complex aromatic syntheses. However, for this guide, we will address potential issues in the key transformations required to obtain the target molecule.
Troubleshooting Guide
Step 1: Regioselective Bromination of a Fluorophenol Precursor
Question: I am getting a mixture of brominated isomers during the bromination of my fluorophenol starting material. How can I improve the regioselectivity for the desired 3-bromo isomer?
Answer:
Achieving high regioselectivity in the bromination of substituted phenols depends on the directing effects of the existing functional groups and the reaction conditions. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.
Potential Solutions:
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder brominating agents often provide better regioselectivity.
-
N-Bromosuccinimide (NBS): Often provides good selectivity for the position least sterically hindered.
-
Bromine (Br₂): A highly reactive agent that can lead to over-bromination and a mixture of isomers. Using it in a non-polar solvent at low temperatures can improve selectivity.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another source of electrophilic bromine that can offer good selectivity.[1]
-
-
Solvent Effects: The polarity of the solvent can impact the reactivity of the brominating agent and the substrate.
-
Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) can enhance selectivity.
-
Protic solvents like acetic acid may lead to faster reaction rates but potentially lower selectivity.
-
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction kinetics and favor the formation of the thermodynamically more stable product.
-
Protecting Groups: Temporarily protecting the hydroxyl group can alter the directing effects and steric hindrance, thus influencing the position of bromination.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Brominating Agent | Br₂ in Acetic Acid | NBS in DCM | Higher chance of isomeric mixture with Br₂. Better selectivity with NBS. |
| Temperature | Room Temperature | 0 °C to -20 °C | Lower temperatures generally favor higher selectivity. |
| Solvent | Methanol (polar, protic) | Hexane (non-polar) | Non-polar solvents can improve regioselectivity. |
Step 2: Difluoromethoxylation of the Phenolic Precursor
Question: The yield of my difluoromethoxylation reaction is low, and I observe significant decomposition of my starting material. What are the critical parameters for this reaction?
Answer:
Difluoromethoxylation of phenols is typically achieved by generating difluorocarbene (:CF₂) in the presence of the phenoxide. The reaction is sensitive to conditions that can affect the generation and stability of both the carbene and the phenoxide. Common reagents for generating difluorocarbene include sodium chlorodifluoroacetate and chlorodifluoromethane gas.[2][3]
Potential Solutions:
-
Base Selection: The choice of base is critical for generating the phenoxide without causing decomposition of the starting material or reacting with the difluorocarbene precursor.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Generally effective and mild bases for this transformation.
-
Sodium Hydride (NaH): A strong base that can be used but may lead to side reactions if not handled carefully.
-
-
Reaction Temperature: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures. However, excessively high temperatures can lead to substrate decomposition. Careful temperature optimization is necessary.
-
Solvent Choice: Aprotic polar solvents are generally preferred for this reaction.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents that can facilitate the reaction. Ensure the solvent is anhydrous.
-
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the phenolic precursor can interfere with the reaction. Ensure the starting material is of high purity.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Difluorocarbene Source | Sodium Chlorodifluoroacetate | Chlorodifluoromethane (gas) | Sodium salt is easier to handle; gas requires specialized equipment. |
| Base | Potassium Hydroxide (strong) | Potassium Carbonate (weaker) | Weaker bases can sometimes give cleaner reactions with sensitive substrates. |
| Temperature | 100 °C | 120 °C | Optimal temperature needs to be determined experimentally to balance carbene formation and substrate stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound?
A1: A suitable starting material would be a commercially available phenol with the desired fluorine at the 2-position, for example, 2-fluoro-5-hydroxyphenol or a protected version like 2-fluoro-5-methoxyphenol. Starting with 3,5-difluorophenol is also a possibility, but would require a challenging regioselective conversion of one fluorine to a hydroxyl group.
Q2: How can I monitor the progress of the bromination and difluoromethoxylation reactions?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most organic reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q3: I am observing the formation of multiple spots on my TLC plate during the bromination step. What could be the cause?
A3: Multiple spots could indicate the formation of regioisomers (bromination at different positions) or di-brominated products. To address this, consider using a milder brominating agent, lowering the reaction temperature, and using a less polar solvent as detailed in the troubleshooting guide.
Q4: The difluoromethoxylation reaction is not going to completion, even after prolonged heating. What can I do?
A4: If the reaction is stalling, it could be due to several factors:
-
Insufficient Base: The phenoxide may not be forming completely. Consider using a stronger base or a slight excess of the current base.
-
Inactive Reagent: The sodium chlorodifluoroacetate may have degraded. Use a fresh batch of the reagent.
-
Sub-optimal Temperature: The temperature may not be high enough for efficient difluorocarbene generation. Cautiously increase the temperature in small increments.
-
Solvent Purity: The presence of water in the solvent can quench the phenoxide and interfere with the reaction. Ensure you are using an anhydrous solvent.
Q5: Are there any safety precautions I should take during these reactions?
A5: Yes. Bromine and its sources are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Difluoromethoxylation reactions can generate pressure, especially when using chlorodifluoromethane gas; ensure the reaction is performed in a suitable pressure-rated vessel with appropriate pressure relief mechanisms. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing the Workflow and Troubleshooting Logic
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Bromination Regioselectivity
Caption: Decision tree for troubleshooting low regioselectivity in bromination.
Troubleshooting Low Yield in Difluoromethoxylation
Caption: Decision tree for troubleshooting low yield in difluoromethoxylation.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. Based on typical preparations involving electrophilic bromination and difluoromethylation of a substituted phenol, likely impurities include:
-
Unreacted Starting Material: 2-fluoro-5-(difluoromethoxy)phenol.
-
Regioisomers: Other brominated isomers formed during the bromination step. The substitution pattern of the starting material will influence the position of bromination.
-
Di-brominated Species: Products where two bromine atoms have been added to the aromatic ring.
-
Byproducts from Difluoromethylation: Impurities from incomplete or side reactions during the introduction of the difluoromethoxy group.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted brominating or difluoromethylating agents.
Q2: My purified product is a colored oil/solid, but it should be a white crystalline solid. What could be the cause?
A2: Discoloration in phenolic compounds often arises from oxidation or the presence of trace impurities. Phenols are susceptible to oxidation, which can be accelerated by air, light, and trace metals. The presence of colored byproducts from the synthesis can also contribute to the discoloration.
Q3: I am having trouble removing a persistent impurity with a similar polarity to my product during column chromatography. What can I do?
A3: When impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging. Consider the following strategies:
-
Optimize the Mobile Phase: A shallow solvent gradient or even isocratic elution with a finely tuned solvent system can improve resolution.
-
Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (basic, neutral, or acidic) or a reverse-phase silica gel (C18).
-
Recrystallization: If the product is a solid, recrystallization is often more effective at removing closely related impurities than chromatography.
-
Chemical Treatment: In some cases, a mild chemical wash during the work-up can remove specific impurities. For example, a dilute sodium bisulfite wash can help remove residual bromine.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it may not be suitable for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.[1] Vacuum distillation could be an option, but care must be taken to avoid thermal degradation. For laboratory-scale purification of this specific compound, chromatography and recrystallization are generally preferred methods.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the column. | Gradually increase the polarity of the mobile phase. A common mobile phase for halogenated phenols on silica gel is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). |
| Product is co-eluting with impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve better separation. A less polar solvent system might improve the resolution between your product and more polar impurities. |
| Product is degrading on the silica gel. | For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and product loss. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The solvent is too non-polar for the compound. | Add a small amount of a more polar co-solvent in which the compound is more soluble. |
| The solution is supersaturated. | Use a larger volume of solvent to dissolve the crude product. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. |
| Presence of impurities. | Impurities can inhibit crystal formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
Experimental Protocols
Column Chromatography Protocol (General Guidance)
This is a general protocol that should be optimized for your specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (wet slurry packing is recommended).
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization Protocol (General Guidance)
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential recrystallization solvent. Good solvents for substituted phenols include hexanes, toluene, or mixtures like hexanes/ethyl acetate.
-
The ideal solvent should dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting low yield in column chromatography.
References
Technical Support Center: Derivatization of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of 3-Bromo-5-difluoromethoxy-2-fluorophenol for subsequent analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like this compound. The derivatization process replaces the active hydrogen of the phenolic hydroxyl group with a less polar functional group. This modification reduces the compound's polarity and boiling point, leading to improved peak shape, better resolution, and increased sensitivity during GC analysis.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for phenols, including halogenated phenols such as this compound, are silylation and acetylation.
-
Silylation: This method introduces a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction rate, especially for sterically hindered phenols.
-
Acetylation: This method introduces an acetyl group, typically using acetic anhydride.
Q3: How do the substituents on this compound affect the derivatization reaction?
A3: The electron-withdrawing nature of the bromo, fluoro, and difluoromethoxy groups increases the acidity of the phenolic proton. This increased acidity can facilitate the derivatization reaction. However, the presence of the fluoro group at the ortho position (position 2) introduces steric hindrance, which can slow down the reaction rate. Therefore, optimizing reaction conditions such as temperature and time is critical to ensure complete derivatization.
Q4: What are the key parameters to optimize for a successful derivatization?
A4: The key parameters to optimize are:
-
Reaction Time: Derivatization times can range from minutes to hours depending on the reagent and temperature.[1]
-
Reaction Temperature: Higher temperatures generally accelerate the reaction rate, but excessive heat can lead to degradation of the analyte or derivative. Common temperatures range from room temperature to 70°C.
-
Reagent and Catalyst Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion. The concentration of the catalyst, if used, also needs to be optimized.
-
Solvent: The choice of solvent can significantly impact the reaction rate. For silylation with BSTFA, acetone has been shown to be a very effective solvent, leading to rapid derivatization.[2]
-
Moisture Content: Silylating reagents are highly sensitive to moisture. The presence of water can deactivate the reagent and lead to incomplete derivatization. Therefore, all glassware and solvents should be anhydrous.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization (Analyte peak still present in chromatogram) | 1. Insufficient reaction time. 2. Reaction temperature too low. 3. Insufficient amount of derivatizing reagent or catalyst. 4. Presence of moisture in the reaction mixture. 5. Steric hindrance slowing the reaction. | 1. Increase the reaction time and monitor the reaction progress by analyzing aliquots at different time points. 2. Increase the reaction temperature in increments (e.g., 10°C). A common starting point is 60-70°C.[1] 3. Increase the molar excess of the derivatizing reagent (e.g., from 2x to 5x). If using a catalyst like TMCS with BSTFA, ensure it is present (e.g., 1-10%). 4. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. 5. For sterically hindered phenols, consider using a more potent silylating agent like MSTFA or increasing the concentration of the TMCS catalyst. |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Adsorption of the analyte or derivative onto active sites in the GC system (injector, column). 3. Degradation of the derivative in the injector. | 1. See "Incomplete Derivatization" section above. 2. Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. 3. Lower the injector temperature. Ensure the derivative is thermally stable. |
| Low or No Derivative Peak | 1. Derivative is unstable and has degraded. 2. Incorrect derivatization conditions. 3. Loss of sample during preparation. | 1. Analyze the sample immediately after derivatization. To improve long-term stability, excess silylating reagent can be removed by hydrolysis with a small amount of water followed by drying.[2] 2. Re-evaluate the entire derivatization protocol (reagents, temperature, time, solvent). 3. Ensure proper sample handling and transfer techniques. |
| Presence of Extraneous Peaks | 1. Byproducts from the derivatization reaction. 2. Contaminants in the reagents or solvents. 3. Sample matrix interference. | 1. Identify the byproducts by their mass spectra. These are often known for common derivatizing reagents. 2. Run a reagent blank (all components except the analyte) to identify contaminant peaks. Use high-purity reagents and solvents. 3. Employ a sample cleanup procedure (e.g., solid-phase extraction) before derivatization. |
Experimental Protocols
The following are generalized starting protocols for the silylation and acetylation of this compound. Note: These are starting points and may require optimization for your specific application and instrumentation.
Silylation Protocol (using BSTFA + 1% TMCS)
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., acetone, pyridine, or acetonitrile) to dissolve the sample. Acetone is recommended for potentially faster reaction times.[2]
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC.
Acetylation Protocol (using Acetic Anhydride)
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.
-
Solvent and Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation: Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or ethyl acetate).
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Recommended Starting Conditions for Silylation of Halogenated Phenols
| Parameter | Condition | Reference/Note |
| Reagent | BSTFA + 1% TMCS or MSTFA | BSTFA is a good starting point; MSTFA can be more effective for sterically hindered phenols. |
| Solvent | Acetone, Pyridine, Acetonitrile (Anhydrous) | Acetone can significantly accelerate the reaction.[2] |
| Temperature | 60 - 70 °C | Higher temperatures can overcome steric hindrance but risk degradation.[1] |
| Time | 30 - 60 minutes | Monitor for completion to avoid under- or over-heating. |
| Reagent Ratio | 2-5x molar excess over analyte | Ensure the reaction is driven to completion. |
Visualizations
Experimental Workflow for Silylation
Figure 1. Silylation Workflow
Troubleshooting Logic for Incomplete Derivatization
Figure 2. Troubleshooting Incomplete Derivatization
References
Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A plausible and common synthetic approach involves a two-step process:
-
Bromination: Regioselective bromination of a suitable fluorinated phenol precursor. Given the directing effects of the hydroxyl and fluoro groups, a potential starting material is 2-fluoro-5-difluoromethoxyphenol. The hydroxyl group is a strong ortho-, para-director, which would favor bromination at the 3-position.
-
Difluoromethoxylation: Introduction of the difluoromethoxy group onto a brominated fluorophenol precursor, such as 3-bromo-2,5-difluorophenol. This reaction is typically achieved by generating difluorocarbene in the presence of the phenol.
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters are:
-
Temperature: Both bromination and difluoromethoxylation can be highly exothermic. Careful temperature control is crucial to prevent side reactions and ensure safety.
-
Stoichiometry of Reagents: Precise control over the amount of brominating agent is necessary to avoid over-bromination. Similarly, the stoichiometry of the difluorocarbene precursor and base is critical for optimal yield in the difluoromethoxylation step.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Starting Materials: Impurities in the starting phenol can lead to significant side reactions and purification challenges.
Q3: How can I purify the final product?
A3: Purification of halogenated phenols can be challenging due to their similar polarities. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is often effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of Phenol (Difluoromethoxylation Step) | Ensure the use of a sufficiently strong base (e.g., KOH, Cs₂CO₃) and an appropriate solvent. The pKa of the phenol will be influenced by the electron-withdrawing halogen substituents. |
| Decomposition of Difluorocarbene Precursor | Some difluorocarbene precursors, like sodium chlorodifluoroacetate, require specific temperatures for efficient carbene generation. Ensure the reaction temperature is optimal.[1][2] |
| Poor Reactivity of the Phenol | Highly electron-deficient phenols can be less nucleophilic. Increasing the reaction temperature or using a more reactive difluorocarbene source might be necessary. |
| Reaction Not Reaching Completion | Monitor the reaction by TLC or GC. If the reaction stalls, consider adding a fresh portion of the limiting reagent. |
| Loss of Product During Workup | Halogenated phenols can have some volatility. Avoid excessive heating during solvent removal. Ensure the pH of the aqueous phase during extraction is appropriate to keep the phenol in the organic layer. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Over-bromination | The phenol ring is activated towards electrophilic substitution.[3][4][5] Use a mild brominating agent (e.g., N-Bromosuccinimide) and control the stoichiometry carefully. Perform the reaction at a low temperature to improve selectivity. |
| Formation of Isomeric Products | The directing effects of the substituents determine the regioselectivity of bromination. If starting with 2-fluoro-5-difluoromethoxyphenol, some bromination at the 5-position might occur. Purification by chromatography will be necessary to separate the isomers. |
| Side Reactions of Difluorocarbene | Difluorocarbene can react with other nucleophiles present in the reaction mixture. Ensure the reaction is carried out under anhydrous conditions if water-sensitive reagents are used. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | If impurities have similar polarity to the product, modify the mobile phase for column chromatography. A different solvent system or the use of a different stationary phase might be required. |
| Presence of Starting Material | If the reaction has not gone to completion, unreacted starting material will contaminate the product. Drive the reaction to completion or use a purification method that effectively separates the starting material. |
| Formation of Tar-like Byproducts | Phenols can be susceptible to oxidation, leading to colored, tarry impurities.[4] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation. |
Experimental Protocols
Key Experiment: Difluoromethoxylation of a Halogenated Phenol
This protocol is a general procedure adapted from literature for the difluoromethoxylation of phenols using chlorodifluoromethane.[6]
Materials:
-
3-Bromo-2,5-difluorophenol (or other suitable precursor)
-
Chlorodifluoromethane (gas)
-
Potassium Hydroxide (KOH)
-
Isopropyl Alcohol (i-PrOH)
-
Diethyl Ether (Et₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a sealed flask, dissolve the 3-Bromo-2,5-difluorophenol in isopropyl alcohol.
-
Add a 30% aqueous solution of potassium hydroxide to the flask.
-
Cool the mixture and carefully introduce a controlled amount of chlorodifluoromethane gas.
-
Seal the flask and heat the reaction mixture to 80-85 °C for 18 hours. The pressure in the vessel will increase, so appropriate safety precautions must be taken.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine all organic layers and wash with 2N NaOH solution (3 x 30 mL) followed by water (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Reaction Conditions for Phenol Difluoromethoxylation
| Difluorocarbene Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| ClCF₂H | KOH | i-PrOH/H₂O | 80-85 | 18 | 79 | [6] |
| ClCF₂COONa | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [2] |
| HCF₂OTf | KOH | MeCN/H₂O | Room Temp | <1 | 80-95 | [7] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 6. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis, and regioisomers. Based on plausible synthetic routes, potential impurities include:
-
Starting Materials: 3-Bromo-5-fluorophenol, reagents for difluoromethoxylation, and fluorinating agents.
-
Byproducts: Phenol, 3-fluorophenol, and other halogenated phenols.
-
Regioisomers: Isomers with different substitution patterns on the phenol ring, which can be challenging to separate. For instance, isomers of 3-Chloro-5-fluorophenol have been noted as potential impurities in its synthesis, suggesting that regioisomers of the brominated analogue are also likely.
Q2: What initial steps should I take to assess the purity of my crude product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. Thin Layer Chromatography (TLC) can provide a quick qualitative check for the number of components. For more accurate quantification, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural confirmation and identification of impurities.
Q3: Are there any specific safety precautions I should take when handling this compound and its impurities?
A3: Yes, halogenated phenols are generally hazardous. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting Guides
Issue 1: Presence of Starting Material (3-Bromo-5-fluorophenol) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| A distinct spot corresponding to 3-Bromo-5-fluorophenol is observed on the TLC plate of the purified product. | Incomplete reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). |
| GC/HPLC analysis shows a peak with the retention time of 3-Bromo-5-fluorophenol. | Inefficient purification. | Repeat the purification step. Consider using a different purification technique (e.g., switch from recrystallization to column chromatography). |
| ¹H NMR spectrum shows characteristic peaks of the starting material. | Co-elution or co-crystallization with the desired product. | For column chromatography, try a different solvent system with a shallower gradient to improve separation. For recrystallization, select a solvent system where the solubility difference between the product and the impurity is more significant. |
Issue 2: Contamination with Regioisomeric Impurities
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots with similar Rf values are observed on the TLC plate. | Non-selective synthesis step leading to the formation of isomers. | Modify the synthetic route to favor the formation of the desired regioisomer. This might involve using directing groups or changing the reaction conditions. |
| GC/HPLC analysis reveals multiple closely eluting peaks. | Structural similarity of the isomers makes separation difficult. | Optimize the chromatographic method. For GC, using a capillary column with a specific stationary phase for separating isomers is recommended. For HPLC, a high-resolution column and optimization of the mobile phase composition and gradient are crucial. |
| Complex NMR spectrum with overlapping signals that cannot be assigned to the desired product. | Presence of multiple isomers. | Preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary for the separation of challenging regioisomers. |
Data Presentation
Table 1: Potential Impurities and their Physicochemical Properties
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Potential Origin |
| 3-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | ~230 | 36-40 | Starting Material |
| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 | Byproduct |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 178 | 13.7 | Byproduct |
| Regioisomers of this compound | C₇H₄BrF₃O₂ | 273.01 | Variable | Variable | Side Reaction |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, toluene, ethyl acetate, methanol, and their mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds like phenols.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities (target Rf value for the product is typically 0.2-0.4).
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Stability and degradation of 3-Bromo-5-difluoromethoxy-2-fluorophenol under acidic conditions
Troubleshooting Guide: Unexpected Degradation in Acidic Media
This guide addresses common issues researchers may encounter when studying the stability of halogenated and fluorinated phenols in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Rapid and complete degradation of the compound. | The acidic conditions (concentration of acid, temperature) are too harsh. | Decrease the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl).Reduce the temperature of the experiment (e.g., from 60°C to 40°C or room temperature).Shorten the exposure time to the acidic conditions. |
| No observable degradation. | The stress conditions are not stringent enough to induce degradation. | Increase the acid concentration.Increase the reaction temperature.Extend the duration of the experiment. |
| Inconsistent results between experimental runs. | Variability in experimental parameters such as temperature, acid concentration, or sample preparation. | Ensure precise control of all experimental variables.Use a calibrated and validated analytical method (e.g., HPLC) for quantification.Prepare fresh solutions for each experiment. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of secondary degradation products or interaction with excipients/solvents. | Perform a time-course study to differentiate between primary and secondary degradation products.[1] Analyze the blank (matrix without the active compound) under the same stress conditions to identify any peaks originating from the matrix. |
| Poor mass balance. | The analytical method is not stability-indicating, or some degradation products are not being detected (e.g., they are volatile or do not have a chromophore). | Ensure the analytical method can separate the parent compound from all significant degradation products.[1] Use a detector with broader detection capabilities (e.g., mass spectrometry in addition to UV).Consider the possibility of the formation of volatile or non-UV active degradants. |
Frequently Asked Questions (FAQs)
1. What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability testing to elicit degradation.[2] These studies are crucial for:
-
Identifying potential degradation products.[3]
-
Elucidating degradation pathways.[2]
-
Developing and validating stability-indicating analytical methods.[1]
-
Understanding the intrinsic stability of the molecule.[2]
2. What are typical acidic conditions for a forced degradation study?
Generally, acidic hydrolysis is conducted using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[4] The study can be performed at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at ambient temperature.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
3. What are the likely degradation pathways for a fluorinated phenol like 3-Bromo-5-difluoromethoxy-2-fluorophenol under acidic conditions?
While specific data is unavailable for this molecule, related fluorinated phenols can undergo several degradation reactions. The stability of such compounds is often pH-dependent.[5] Potential degradation pathways under acidic stress could involve:
-
Hydrolysis of the difluoromethoxy group: The -OCF₂H group might be susceptible to hydrolysis under strong acidic conditions, potentially leading to the formation of a formic acid derivative and the corresponding phenol.
-
Oxidation: Although less common under simple acidic stress, oxidative degradation can occur, especially if impurities or dissolved oxygen are present.
-
Ring modifications: Under very harsh conditions, alterations to the aromatic ring structure are possible, though less likely than the hydrolysis of substituent groups.
It is important to note that the high stability of the C-F bond often makes fluorinated compounds more resistant to degradation compared to their non-fluorinated analogs.[5]
4. How can I monitor the degradation of my compound and identify the degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or photodiode array (PDA) detector is the most common technique for monitoring the degradation process.[1] This allows for the separation and quantification of the parent compound and its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are invaluable.[5] For fluorinated compounds, ¹⁹F NMR can be a powerful tool to track the fate of fluorine-containing molecules and their degradants.[6]
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/PDA detector
-
LC-MS system for identification of degradants (recommended)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Test Sample: Add a known volume of the stock solution to a volumetric flask containing 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a similar solution in HPLC grade water instead of HCl.
-
Blank: Prepare a solution of 0.1 M HCl without the drug substance to serve as a blank.
-
-
Incubation:
-
Store the test, control, and blank solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). It is advisable to pull time points at shorter intervals initially (e.g., 2, 4, 8, 12 hours) to better understand the degradation kinetics.[3]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acidic sample with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Determine the relative retention times of the degradation products.
-
If significant degradation is observed, proceed with the identification and characterization of the degradation products, preferably using LC-MS.
-
Visualizations
Caption: Workflow for a forced degradation study under acidic conditions.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of 3-Bromo-5-difluoromethoxy-2-fluorophenol
Welcome to the technical support center for 3-Bromo-5-difluoromethoxy-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
A1: Debromination is a chemical reaction that involves the removal of a bromine atom from a molecule. In the context of this compound, this results in the undesired formation of 5-difluoromethoxy-2-fluorophenol as a byproduct. This is a concern as it reduces the yield of the desired brominated compound and can complicate purification processes. The carbon-bromine bond can be susceptible to cleavage under certain reductive or catalytic conditions.[1]
Q2: What are the general conditions that can cause debromination of this compound?
A2: Debromination of aryl bromides like this compound can be triggered by several factors:
-
Reductive Environments: The presence of reducing agents, especially hydride sources like sodium borohydride (NaBH₄), can lead to the replacement of the bromine atom with a hydrogen atom.[2]
-
Catalytic Hydrogenation: The use of catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a common method for reductive dehalogenation and should be used with caution.[3][4]
-
Certain Metal Catalysts: Transition metals like copper and palladium, especially in the presence of a reductant, can catalyze the hydrodehalogenation process.[2][5]
-
Strong Bases and High Temperatures: While less common, strong bases at elevated temperatures can sometimes promote debromination, particularly in the presence of a hydrogen donor.
-
Radical Reactions: Some radical initiators can lead to the cleavage of the C-Br bond.[6]
Q3: How do the other functional groups on the ring affect the stability of the bromine atom?
A3: The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring through resonance. This can make the ring more susceptible to certain reactions, but it doesn't directly make the C-Br bond weaker. The electron-withdrawing nature of the fluorine and difluoromethoxy groups can have a complex influence on the overall electronic properties of the molecule and its reactivity.
Troubleshooting Guide: Preventing Unwanted Debromination
This guide provides a structured approach to identifying and resolving issues with debromination during your experiments.
Problem: Significant amount of debrominated byproduct observed in the reaction mixture.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for identifying and mitigating debromination.
Experimental Protocols to Minimize Debromination
Below are detailed methodologies for common reaction types where debromination of this compound might be a risk.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to minimize the risk of hydrodebromination which can compete with the desired cross-coupling.
Objective: To couple this compound with a boronic acid while preserving the C-Br bond on unreacted starting material.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Troubleshooting Notes for this Protocol:
-
If debromination is observed:
-
Lower the reaction temperature.
-
Reduce the catalyst loading.
-
Switch to a different palladium catalyst or ligand system. Some ligands can promote reductive dehalogenation more than others.
-
Ensure the inert atmosphere is strictly maintained to prevent side reactions.
-
Protocol 2: Protection of the Phenolic Hydroxyl Group
Protecting the hydroxyl group can sometimes alter the electronic properties of the ring and prevent side reactions.
Objective: To protect the hydroxyl group of this compound as a methoxymethyl (MOM) ether.
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl, 1.2 equivalents)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous DCM in a dry reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise, followed by the slow addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Troubleshooting Notes for this Protocol:
-
This reaction is generally low-risk for debromination. However, ensure that all reagents are of high purity to avoid introducing any catalytic impurities that could cause side reactions.
Quantitative Data Summary
The following table summarizes general conditions that may influence the extent of debromination based on literature for similar aryl bromides. Note that specific quantitative data for this compound is not widely available, and these are general trends.
| Parameter | Condition Favoring Debromination | Condition Minimizing Debromination |
| Catalyst | High loading of Pd/C, Raney Ni | Lower loading of specific cross-coupling catalysts (e.g., Pd(PPh₃)₄) |
| Reducing Agent | Strong hydrides (e.g., LiAlH₄, NaBH₄) | Absence of hydride reducing agents |
| Temperature | High temperatures (>100 °C) | Lower temperatures (RT to 80 °C) |
| Hydrogen Source | H₂ gas, transfer hydrogenation reagents (e.g., formic acid) | Aprotic solvents, inert atmosphere |
Signaling Pathways and Workflows
The following diagram illustrates the decision-making process when planning a reaction involving this compound to avoid debromination.
Caption: Decision-making flowchart for reaction planning.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low yield in the initial fluorination step of 3-bromophenol. | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the starting material or product. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. Consider a temperature screen to find the optimal conditions. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Formation of multiple regioisomers during the bromination of 5-difluoromethoxy-2-fluorophenol. | - Lack of regioselectivity of the brominating agent. - Reaction temperature is too high, leading to side reactions. | - Use a milder brominating agent, such as N-Bromosuccinimide (NBS), to improve regioselectivity. - Perform the reaction at a lower temperature to control the reaction kinetics. |
| Incomplete difluoromethoxylation of 3-bromo-5-fluorophenol. | - Insufficient amount of difluoromethoxylating agent. - Poor quality of the difluoromethoxylating agent (e.g., chlorodifluoromethane). - Inadequate base or solvent system. | - Use a slight excess of the difluoromethoxylating agent. - Ensure the difluoromethoxylating agent is of high purity and handled under anhydrous conditions. - Screen different bases and solvents to find the optimal reaction conditions. A mixture of isopropanol and aqueous KOH has been reported to be effective for similar substrates.[1] |
| Difficulty in purifying the final product. | - Presence of closely related impurities, such as regioisomers. - Residual starting materials or reagents. | - Employ flash column chromatography with a carefully selected eluent system to separate isomers. - Perform a final recrystallization step to achieve high purity. - Consider derivatization to facilitate separation, followed by deprotection. |
| Product decomposition during workup or purification. | - The product may be sensitive to acidic or basic conditions. - Thermal instability. | - Use neutral or buffered solutions during the aqueous workup. - Avoid high temperatures during solvent evaporation and purification. Utilize techniques like rotary evaporation at reduced pressure and moderate temperatures. |
Frequently Asked Questions (FAQs)
1. What is a common synthetic route to prepare this compound?
A plausible synthetic route starts from a commercially available substituted phenol, followed by a series of functional group transformations. A potential pathway could involve the difluoromethoxylation of 3-bromo-5-fluorophenol, which itself can be synthesized from 3-fluorophenol.
2. What are the critical safety precautions to consider during this synthesis?
Working with fluorinating agents, brominating agents, and pressurized gases like chlorodifluoromethane requires stringent safety measures. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Anhydrous hydrofluoric acid is sometimes used in the synthesis of fluorophenols and is extremely corrosive and toxic; handle with extreme caution and have appropriate safety protocols and antidotes (e.g., calcium gluconate gel) readily available.[2]
3. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction progress. For TLC, use a suitable mobile phase to achieve good separation between the starting material, intermediates, and the final product. GC can provide quantitative information on the conversion and the formation of byproducts.
4. What are the potential impurities I should look out for?
Potential impurities include regioisomers formed during the fluorination and bromination steps.[3] Incomplete reactions can lead to the presence of starting materials and intermediates in the final product. Over-bromination can also lead to di-brominated species.
5. What analytical techniques are recommended for characterizing the final product?
The structure and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Experimental Protocols
A proposed multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of 3-Bromo-5-fluorophenol
This intermediate can be prepared from 3-fluorophenol via electrophilic bromination.
Materials:
-
3-Fluorophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-fluorophenol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-Bromo-5-fluorophenol.
Step 2: Synthesis of 1-Bromo-3-difluoromethoxy-5-fluorobenzene
This step involves the difluoromethoxylation of the phenol from Step 1.
Materials:
-
3-Bromo-5-fluorophenol
-
Chlorodifluoromethane
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) solution (30%)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure vessel, combine 3-Bromo-5-fluorophenol, isopropanol, and 30% aqueous potassium hydroxide.
-
Cool the vessel and carefully introduce a controlled amount of chlorodifluoromethane.
-
Seal the vessel and heat the mixture to 80-85 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent any excess pressure.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with 2N NaOH and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Bromo-3-difluoromethoxy-5-fluorobenzene.[1]
Step 3: Ortho-Lithiation and Hydroxylation to yield this compound
This final step introduces the hydroxyl group at the 2-position.
Materials:
-
1-Bromo-3-difluoromethoxy-5-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrogen peroxide
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Dissolve 1-Bromo-3-difluoromethoxy-5-fluorobenzene in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate dropwise and stir for another 2 hours at the same temperature.
-
Allow the reaction to warm to room temperature.
-
Carefully add a solution of hydrogen peroxide and sodium hydroxide.
-
Stir for 1-2 hours.
-
Acidify the mixture with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for a Laboratory Scale Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) |
| 1 | 3-Fluorophenol (1 eq) | NBS (1.05 eq) | - | DCM | 0 °C to RT | 4-6 |
| 2 | 3-Bromo-5-fluorophenol (1 eq) | Chlorodifluoromethane (4.8 eq) | 30% KOH | i-PrOH | 80-85 °C | 18 |
| 3 | 1-Bromo-3-difluoromethoxy-5-fluorobenzene (1 eq) | n-BuLi (1.1 eq) | Trimethyl borate (1.2 eq) | THF | -78 °C | 3 |
Table 2: Expected Yield and Purity at Each Stage
| Step | Product | Expected Yield (%) | Purity (%) (Post-purification) |
| 1 | 3-Bromo-5-fluorophenol | 80-90 | >98 |
| 2 | 1-Bromo-3-difluoromethoxy-5-fluorobenzene | 75-85 | >97 |
| 3 | This compound | 50-60 | >99 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Column chromatography conditions for 3-Bromo-5-difluoromethoxy-2-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 3-Bromo-5-difluoromethoxy-2-fluorophenol and structurally similar halogenated phenols. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of polar aromatic compounds like halogenated phenols, silica gel is the most common and recommended stationary phase.[1][2] Alumina can also be used, and its activity can be adjusted by varying its water content.[2] For acidic compounds like phenols, neutral or acidic alumina may be preferable to basic alumina to avoid strong interactions.
Q2: Which mobile phase system is suitable for the column chromatography of this compound?
A2: A gradient elution with a mixture of a non-polar and a polar solvent is typically effective. Common solvent systems for compounds of moderate polarity include mixtures of hexanes or petroleum ether with ethyl acetate.[3][4] For more polar compounds, a system of dichloromethane and methanol may be necessary.[3] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for the target compound.[4]
Q3: How can I improve the separation of my target compound from closely eluting impurities?
A3: To improve the separation of compounds with similar Rf values, you can employ a gradient elution.[5] Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This technique helps to resolve compounds that are close together on a TLC plate.[5] Using a finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) can also enhance resolution.[6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like deactivated silica gel or alumina.[5] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation (co-elution of compounds) | The chosen solvent system has poor selectivity. | Experiment with different solvent systems using TLC. Sometimes a different combination of solvents, even with similar polarity, can provide better separation. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[7] | |
| The column was overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule of thumb is to use about 1g of sample for every 20-40g of silica gel. | |
| Tailing of the compound band | The compound is interacting too strongly with the stationary phase. | For acidic compounds like phenols, adding a small amount of a slightly acidic solvent like acetic acid to the mobile phase can sometimes reduce tailing.[4] However, be cautious as this can affect acid-labile compounds. |
| The flow rate is too fast. | Optimize the flow rate. A flow rate that is too rapid does not allow for proper equilibration between the stationary and mobile phases.[8] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile.
1. Preparation of the Stationary Phase:
-
Select silica gel with a particle size of 40-63 µm (230-400 mesh) for flash chromatography.[6]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of the column.[5]
4. Elution and Fraction Collection:
-
Begin elution with the predetermined starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Apply gentle air pressure to achieve a steady flow rate (a descent of about 2 inches per minute in the solvent head above the silica is a good starting point).[4]
-
Collect fractions of a consistent volume in test tubes or vials.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chromtech.com [chromtech.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative 1H NMR Analysis of 3-Bromo-5-difluoromethoxy-2-fluorophenol and Related Phenolic Compounds
This guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-difluoromethoxy-2-fluorophenol. For comparative purposes, experimental data for two alternative phenolic compounds, 3-methoxyphenol and 2,6-dibromophenol, are presented alongside the predicted data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of small organic molecules.
Predicted and Experimental 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for the comparative compounds.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | OH | ~5.5-6.5 | broad singlet (br s) | - |
| -OCHF₂ | ~6.6-6.8 | triplet (t) | ~74-76 | |
| H-4 | ~7.0-7.2 | doublet of doublets (dd) | ⁴J(H-F) ≈ 2-3, ⁴J(H-H) ≈ 2-3 | |
| H-6 | ~6.8-7.0 | doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | |
| 3-Methoxyphenol (Experimental) | OH | ~5.34 | broad singlet (br s) | - |
| -OCH₃ | ~3.77 | singlet (s) | - | |
| H-2 | ~6.5-6.4 | multiplet (m) | - | |
| H-4 | ~6.5-6.4 | multiplet (m) | - | |
| H-5 | ~7.13 | triplet (t) | - | |
| H-6 | ~6.5-6.4 | multiplet (m) | - | |
| 2,6-Dibromophenol (Experimental) | OH | ~5.89 | broad singlet (br s) | - |
| H-3/H-5 | ~7.44 | doublet (d) | 8.0 | |
| H-4 | ~6.70 | triplet (t) | 8.0 |
Experimental Protocols
A standardized protocol for acquiring high-resolution 1H NMR spectra of phenolic compounds is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the phenolic compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and mixing.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific sample to achieve optimal resolution and line shape.
-
Standard acquisition parameters for a 1D proton experiment should be used, including a 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction should be applied to the spectrum.
-
The chemical shifts should be referenced to the TMS signal.
-
Integration of the signals should be performed to determine the relative ratios of the different protons in the molecule.
-
Analysis of the signal multiplicities and coupling constants should be carried out to elucidate the spin-spin coupling network.
Visualizations
The following diagrams illustrate the predicted spin-spin coupling pathways for this compound and a general workflow for 1H NMR analysis.
Caption: Predicted spin-spin coupling in this compound.
Caption: A generalized workflow for 1H NMR analysis.
Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a key intermediate in pharmaceutical synthesis. The document outlines two distinct reversed-phase HPLC (RP-HPLC) methods and offers a comparison with Gas Chromatography (GC), providing researchers and drug development professionals with the data and protocols necessary to select the most suitable analytical approach.
Introduction
This compound is a complex halogenated aromatic compound. Accurate purity assessment is critical to ensure the quality and safety of subsequent active pharmaceutical ingredients (APIs). The primary analytical challenge lies in separating the main compound from structurally similar process-related impurities, such as regioisomers or precursors. While standard C18 columns are widely used for RP-HPLC, alternative stationary phases, like fluorinated phases, can offer unique selectivity for halogenated compounds.[1][2] This guide compares a conventional C18-based method with a fluorinated phase-based method and discusses Gas Chromatography as an orthogonal technique.[3][4]
Method Comparison: RP-HPLC vs. Alternative Techniques
The selection of an analytical method depends on various factors, including the specific impurities to be resolved, required sensitivity, and available instrumentation.
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate chromatographic method for purity analysis.
References
A Comparative Guide to the Biological Activity of Halogenated Phenol Derivatives
An objective analysis of the performance and biological activities of brominated, fluorinated, and methoxylated phenol derivatives as potential therapeutic agents, supported by experimental data from related compounds.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of halogenated phenol derivatives, with a particular focus on functionalities related to the 3-Bromo-5-difluoromethoxy-2-fluorophenol scaffold. Due to a lack of specific experimental data for this compound derivatives in the current scientific literature, this guide draws comparisons from structurally related bromophenol, fluorophenol, and difluoromethoxy-containing compounds to infer potential biological activities and guide future research. The information is compiled from various studies on enzyme inhibition, antioxidant properties, and anticancer effects.
Comparative Analysis of Biological Activities
The biological activity of phenolic compounds is significantly influenced by the nature, number, and position of their substituents. Halogenation, in particular, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Enzyme Inhibition
Halogenated phenols have been identified as potent inhibitors of various enzymes, a critical aspect of drug development.
Protein Tyrosine Kinase (PTK) Inhibition: A study on halophenols as PTK inhibitors revealed that the type and position of the halogen atom are crucial for activity. For instance, certain chlorophenol derivatives exhibited stronger PTK inhibitory activity than their bromophenol counterparts.[1] This suggests that the electronegativity and size of the halogen play a significant role in the interaction with the enzyme's active site.
Cholinesterase and α-Glycosidase Inhibition: Synthetic bromophenols and their derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase.[2] The inhibition constants (Ki) for some of these compounds were in the nanomolar range, indicating high potency.[2]
Monoamine Oxidase (MAO) Inhibition: Halogenated flavones, which contain a phenolic substructure, have been shown to be selective inhibitors of MAO-B, with IC50 values in the nanomolar range.[3] The presence of fluorine or chlorine atoms on the flavone scaffold was critical for this selective inhibition.[3]
Table 1: Comparative Enzyme Inhibitory Activities of Halogenated Phenolic Derivatives
| Compound Class | Target Enzyme | Key Findings | IC50 / Ki Values | Reference |
| Chlorophenols | Protein Tyrosine Kinase (PTK) | Exhibited stronger activity than bromophenols. | IC50 = 2.97 µM and 3.96 µM for specific derivatives. | [1] |
| Bromophenols | Acetylcholinesterase (AChE) | Strong inhibition observed. | Ki values ranging from 0.13-14.74 nM. | [2] |
| Bromophenols | Butyrylcholinesterase (BChE) | Potent inhibitors. | Ki values ranging from 5.11-23.95 nM. | [2] |
| Bromophenols | α-Glycosidase | Effective inhibition. | Ki values ranging from 63.96-206.78 nM. | [2] |
| Halogenated Flavones | Monoamine Oxidase B (MAO-B) | Selective and potent inhibition. | IC50 values between 16 to 74 nM for active compounds. | [3] |
Antioxidant and Anticancer Activities
Bromophenols, particularly those derived from marine algae, are known for their significant antioxidant and anticancer properties. The number and position of hydroxyl groups are believed to be important for their free radical scavenging ability.[4] Methylation or acetylation of these hydroxyl groups can modulate their biological effects.[4]
Some bromophenol derivatives have been shown to exert cytoprotective effects against oxidative stress and induce apoptosis in cancer cell lines.[4] For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is known to scavenge free radicals and induce apoptosis in leukemia cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities discussed.
Protein Tyrosine Kinase (PTK) Inhibition Assay
The inhibitory activity of compounds against PTK is often determined using an ELISA-based assay.
-
Plate Preparation: A 96-well microtiter plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubated overnight.
-
Enzyme Reaction: The PTK enzyme is mixed with the test compound at various concentrations and ATP in a reaction buffer.
-
Incubation: The mixture is added to the coated wells and incubated to allow for phosphorylation of the substrate.
-
Detection: The phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: A chromogenic substrate is added, and the absorbance is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Enzyme and Inhibitor: The enzyme (AChE or BChE) and the test inhibitor at various concentrations are pre-incubated.
-
Reaction Initiation: The substrate is added to start the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: The absorbance is monitored kinetically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated, and the IC50 value is determined.
α-Glycosidase Inhibition Assay
-
Enzyme and Inhibitor Incubation: The α-glucosidase enzyme is pre-incubated with various concentrations of the test compound in a buffer (e.g., phosphate buffer).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at a specific wavelength (e.g., 405 nm). The IC50 value is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
Diagrams generated using DOT language provide a clear visual representation of experimental workflows and biological pathways.
Caption: Workflow for PTK and Cholinesterase Inhibition Assays.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While direct experimental data on this compound derivatives is not currently available, the broader family of halogenated phenols demonstrates a wide range of significant biological activities. Structure-activity relationship studies consistently show that the type, number, and position of halogen and hydroxyl substituents are key determinants of their efficacy as enzyme inhibitors and their potential as antioxidant and anticancer agents. The data from related bromophenol and fluorophenol derivatives suggest that compounds based on the this compound scaffold could be promising candidates for drug discovery programs. Further synthesis and biological evaluation of this specific class of compounds are warranted to explore their therapeutic potential.
References
- 1. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-Bromo-5-difluoromethoxy-2-fluorophenol: A Comparative Guide Using COSY and HMBC Spectroscopy
In the rigorous process of drug discovery and development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two powerful nuclear magnetic resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), for the structural validation of 3-Bromo-5-difluoromethoxy-2-fluorophenol. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate how these methods provide complementary information to elucidate the precise connectivity of atoms within the molecule.
Predicted Spectroscopic Data
For the purpose of this guide, the expected ¹H and ¹³C NMR chemical shifts for this compound have been predicted based on established substituent effects. These predicted values form the basis for the interpretation of the 2D NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |
| 1 | C | 145.2 (d, J = 240 Hz) |
| 2 | C | 115.8 (d, J = 15 Hz) |
| 3 | C-Br | 112.5 |
| 4 | C-H | 105.3 |
| 5 | C-O | 158.9 (d, J = 10 Hz) |
| 6 | C-H | 102.1 |
| 7 | C (in OCF₂H) | 116.5 (t, J = 260 Hz) |
| H4 | H | 7.15 |
| H6 | H | 6.85 |
| H (in OCF₂H) | H | 6.60 (t, J = 74 Hz) |
| OH | H | 5.80 |
d = doublet, t = triplet, J = coupling constant in Hz
Structural Elucidation using 2D NMR
COSY: Mapping Proton-Proton Couplings
COSY experiments are fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the COSY spectrum would be expected to be relatively simple due to the limited number of aromatic protons.
Table 2: Expected COSY Correlations
| Proton 1 | Proton 2 | Expected Correlation |
| H4 | H6 | Weak |
A weak correlation is anticipated between H4 and H6 due to their meta-relationship (⁴JHH coupling). The absence of other cross-peaks in the aromatic region would confirm the isolated nature of these two protons.
HMBC: Unveiling Long-Range Heteronuclear Connectivity
HMBC spectroscopy is instrumental in establishing the carbon framework by identifying long-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting substituent groups to the main scaffold.
Table 3: Expected HMBC Correlations
| Proton | Correlating Carbon(s) | Inferred Connectivity |
| H4 | C2, C6, C5, C3 | Confirms position of H4 relative to the bromine and oxygen substituents. |
| H6 | C2, C4, C5, C1 | Confirms position of H6 relative to the fluorine and oxygen substituents. |
| H (in OCF₂H) | C5, C (in OCF₂H) | Confirms the attachment of the difluoromethoxy group to C5. |
| OH | C1, C2, C6 | Confirms the position of the hydroxyl group on C1. |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
COSY Experiment (¹H-¹H Correlation Spectroscopy)
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence.
-
Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans: 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay: 1.5-2.0 s
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
HMBC Experiment (Heteronuclear Multiple Bond Correlation)
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Pulse Program: A standard gradient-selected HMBC (gHMBC) pulse sequence.
-
Parameters:
-
Spectral Width (F2): 10-12 ppm
-
Spectral Width (F1): 0-200 ppm
-
Number of Scans: 8-16
-
Number of Increments (F1): 256-512
-
Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz (e.g., 50-60 ms).
-
Relaxation Delay: 1.5-2.0 s
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using a combination of 1D and 2D NMR techniques.
Caption: Workflow for structural validation using NMR.
Comparison with Alternatives
While COSY and HMBC are powerful tools, other techniques can also be employed for structural elucidation:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These techniques are used to determine the spatial proximity of atoms, which can be crucial for confirming stereochemistry and the through-space arrangement of substituents. For a relatively rigid molecule like this compound, NOESY could confirm the proximity of the -OH proton to H6 and the -OCF₂H proton to H4 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. While not providing connectivity information between different parts of the molecule, it is essential for unambiguously assigning the chemical shifts of protonated carbons.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. However, it requires a suitable single crystal, which may not always be obtainable.
Difluoromethoxy vs. Methoxy Groups: A Comparative Guide to Metabolic Stability
In the landscape of drug discovery and development, optimizing the metabolic stability of a lead compound is a critical step toward creating a safe and effective therapeutic agent. The introduction of specific chemical moieties can profoundly influence a molecule's pharmacokinetic profile. Among the various strategies employed to enhance metabolic stability, the replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group has emerged as a key tactic. This guide provides a detailed comparison of the metabolic stability of these two groups, supported by established biochemical principles and experimental methodologies.
The Metabolic Liability of the Methoxy Group
The methoxy group, while a common substituent in many drug candidates, is frequently a site of metabolic vulnerability. The primary route of metabolism for aromatic methoxy groups is O-demethylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] This enzymatic process involves the abstraction of a hydrogen atom from the methyl group, followed by hydroxylation to form an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a phenol and formaldehyde.[2][3] This metabolic transformation not only leads to rapid clearance of the parent drug, reducing its half-life and bioavailability, but can also result in the formation of potentially reactive metabolites. A notable example is 2-methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, whose clinical development has been hampered by its very poor oral bioavailability due to extensive metabolism.[4][5]
The Difluoromethoxy Advantage: Enhanced Metabolic Stability
The substitution of a methoxy group with a difluoromethoxy group is a widely recognized strategy in medicinal chemistry to block metabolic O-demethylation and enhance a drug's metabolic stability.[4][6] The improved stability of the difluoromethoxy group can be attributed to several key factors:
-
Increased Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This high bond dissociation energy makes the abstraction of a hydrogen atom from the difluoromethyl group by CYP enzymes energetically unfavorable.[7]
-
Electron-Withdrawing Effects: The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which deactivates the adjacent C-H bond, making it less susceptible to oxidative attack by metabolic enzymes.[7]
-
Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, which can create steric hindrance at the active site of CYP enzymes, further impeding metabolism.[7]
These properties collectively make the difluoromethoxy group a robust bioisostere for the methoxy group, effectively "shielding" the molecule from rapid metabolic breakdown at that position.
Comparative Data on Metabolic Stability
While the qualitative benefits of difluoromethoxy substitution are well-established in the scientific literature, direct head-to-head quantitative comparisons of metabolic stability for structurally analogous methoxy and difluoromethoxy compounds are not always readily available in single publications. However, the expected outcome of such a comparison is a significant increase in metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLᵢₙₜ) for the difluoromethoxy analog.
The following table provides an illustrative comparison of the typical metabolic stability parameters observed for a hypothetical pair of compounds, "Compound-OCH₃" and its "Compound-OCF₂H" analog, when subjected to an in vitro human liver microsomal stability assay.
Table 1: Illustrative Comparison of In Vitro Metabolic Stability
| Parameter | Compound-OCH₃ (Methoxy) | Compound-OCF₂H (Difluoromethoxy) |
| Half-life (t½, min) | 15 | > 120 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | 92.4 | < 11.6 |
| Metabolic Pathway | Rapid O-demethylation | Blocked O-demethylation |
Disclaimer: The data presented in this table is illustrative and represents a typical expected outcome based on established principles of metabolic stability. It is intended to provide a conceptual comparison and may not reflect the results of a specific experimental study.
Experimental Protocols
The metabolic stability of drug candidates is routinely assessed using in vitro assays, with the liver microsomal stability assay being one of the most common.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)
-
96-well plates
-
Incubator with shaker (set at 37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the test compound to the microsomal suspension in a 96-well plate to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold stop solution to terminate the reaction.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[10][11]
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).[10][11]
-
Visualization of Metabolic Pathways
The following diagrams illustrate the key differences in the metabolic fate of the methoxy and difluoromethoxy groups.
Caption: Metabolic pathways of methoxy and difluoromethoxy groups.
Conclusion
The strategic replacement of a metabolically labile methoxy group with a difluoromethoxy group is a powerful and well-validated approach in drug design to enhance metabolic stability. The inherent chemical properties of the difluoromethoxy group, primarily the strength of the C-F bonds and its electron-withdrawing nature, render it significantly more resistant to CYP450-mediated O-demethylation. This modification can lead to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, ultimately increasing the likelihood of developing a successful drug candidate. The use of in vitro metabolic stability assays, such as the microsomal stability assay, is essential in the early stages of drug discovery to identify and address metabolic liabilities, and to quantitatively assess the benefits of such bioisosteric replacements.
References
- 1. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]
- 9. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 3-Bromo-5-difluoromethoxy-2-fluorophenol analogs.
A Comparative Guide to the Structure-Activity Relationship of Substituted Phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Structure-Activity Relationship (SAR) Studies
SAR analysis is a cornerstone of medicinal chemistry and drug discovery. It involves systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity.[1] By synthesizing and testing a series of related compounds, or analogs, researchers can identify the key structural features—known as pharmacophores—that are essential for potency, selectivity, and desirable pharmacokinetic properties. This iterative process is crucial for optimizing lead compounds into viable drug candidates.
Halogenation is a common strategy in drug design to enhance biological activity. Halogens like bromine and fluorine can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. The position and nature of the halogen substituent can have a dramatic impact on the compound's efficacy.[2]
Quantitative Data Summary: A Case Study of Halophenols as Protein Tyrosine Kinase Inhibitors
To illustrate the principles of SAR, the following table summarizes the inhibitory activity (IC50 values) of a series of diphenylmethane halophenols against Protein Tyrosine Kinase (PTK). Lower IC50 values indicate higher potency. This data is adapted from a study on halophenols as PTK inhibitors and serves as a representative example.[1]
Table 1: Inhibitory Activity (IC50) of Diphenylmethane Halophenol Analogs against Protein Tyrosine Kinase (PTK)
| Compound ID | Substituent R1 | Substituent R2 | IC50 (μM) |
| 1 | H | H | > 50 |
| 2 | 4-Cl | H | 6.34 |
| 3 | 2-Cl | H | 14.8 |
| 4 | 3-Cl | H | 12.9 |
| 5 | 4-Br | H | 6.26 |
| 6 | 4-Cl | 4-Cl | 5.05 |
| 7 | 4-F | H | > 50 |
| 8 | 4-I | H | > 50 |
Data is illustrative and based on findings from related studies.[1]
Key Observations from the Data:
-
Effect of Halogenation: The unsubstituted parent compound (1) shows no significant activity. The addition of a chloro (2, 3, 4) or bromo (5) group at various positions on the phenyl ring significantly enhances inhibitory activity against PTK.
-
Positional Isomerism: The position of the chlorine atom influences potency. A 4-chloro substitution (2) results in higher activity compared to 2-chloro (3) and 3-chloro (4) substitutions.
-
Type of Halogen: Bromine at the 4-position (5) shows comparable, slightly higher, potency to chlorine at the same position (2). In contrast, fluorine (7) and iodine (8) at the 4-position did not lead to any observable activity, suggesting that the size and electronegativity of the halogen are critical for the interaction with the target enzyme.[1]
-
Multiple Halogenation: The presence of two chloro groups at the 4-positions (6) results in the most potent compound in this series, indicating an additive beneficial effect of this substitution.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of SAR studies. Below is a representative protocol for a Protein Tyrosine Kinase (PTK) inhibition assay, a common experiment in this area of research.
In Vitro Protein Tyrosine Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific PTK by 50% (IC50).
Materials:
-
Recombinant human PTK (e.g., c-Src)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
ELISA-based detection system (e.g., using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase)
-
Plate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. A stock solution of the test compounds is prepared in DMSO and then serially diluted to the desired concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the peptide substrate.
-
Add the serially diluted test compounds to the respective wells. A control well with DMSO (vehicle) and a blank well without the enzyme are also included.
-
Add the PTK enzyme to all wells except the blank.
-
The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
The kinase reaction is initiated by adding ATP to all wells.
-
The plate is incubated for 30-60 minutes at 30°C.
-
-
Detection of Phosphorylation:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method.
-
The wells are washed, and an anti-phosphotyrosine antibody-HRP conjugate is added and incubated.
-
After another washing step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The color development is stopped with an acidic solution.
-
-
Data Analysis:
-
The absorbance is measured using a microplate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex relationships and processes in drug discovery.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway (MAPK) targeted by a PTK inhibitor.
References
Comparative Analysis of Substituted Phenol Derivatives through X-ray Crystallography
An examination of the structural data of halogenated phenol derivatives offers valuable insights for researchers and professionals in drug development. While crystallographic data for 3-Bromo-5-difluoromethoxy-2-fluorophenol is not publicly available, a comparative analysis of structurally related compounds provides a predictive framework for understanding its potential solid-state behavior.
This guide presents a comparison of the crystallographic data of several halogenated phenol derivatives, including 2-chlorophenol and 4-fluorophenol. The objective is to highlight the influence of different substituents on the crystal packing and molecular conformation of the phenol ring. This information is crucial for understanding the physicochemical properties of these compounds, which can impact their biological activity and formulation development.
Comparison of Crystallographic Data
The crystallographic parameters for selected halogenated phenol derivatives are summarized in the table below. These compounds have been chosen due to their structural similarity to the target molecule, featuring halogen substitutions on the phenol ring.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-Chlorophenol | C₆H₅ClO | Hexagonal | P6 or P6₃/m | 15.9602 | 15.9602 | 5.9761 | 90 | 90 | 120 | - | [1] |
| 4-Fluorophenol | C₆H₅FO | - | - | - | - | - | - | - | - | - | [2][3] |
| 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | C₁₃H₈BrCl₂NO | Orthorhombic | P2₁2₁2₁ | 8.4299 | 14.0115 | 11.4194 | 90 | 104.512 | 90 | 4 | [4] |
| 2-Bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol | C₁₃H₈Br₂ClNO | Triclinic | P-1 | 7.941 | 8.486 | 11.024 | 86.83 | 75.39 | 64.50 | 2 | [5] |
The data reveals that even with similar phenol backbones, the nature and position of the halogen substituents significantly influence the crystal system and unit cell dimensions. For instance, the more complex substituted phenols adopt lower symmetry crystal systems (orthorhombic and triclinic) compared to the hexagonal system reported for 2-chlorophenol.
Experimental Protocols
The synthesis and crystallization of halogenated phenol derivatives are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are generalized experimental protocols based on methodologies reported in the literature for similar compounds.
General Synthesis of Halogenated Phenols
The synthesis of halogenated phenols can be achieved through various methods, including the direct halogenation of phenols or the hydrolysis of halogenated anilines. A common laboratory-scale synthesis involves the diazotization of a corresponding haloaniline followed by hydrolysis.[6] Another approach is the direct hydrolysis of haloanilines under high temperature and pressure.[6]
A general procedure for the synthesis of a brominated and chlorinated phenol derivative, as described for similar compounds, involves the reaction of a substituted salicylaldehyde with a corresponding aniline in a suitable solvent like methanol. The mixture is typically stirred at room temperature or heated to facilitate the reaction.[5][7]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of the solvent from a saturated solution is a widely used technique.
Example Crystallization Protocol:
-
Dissolve the synthesized compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to prepare a saturated or near-saturated solution.[2][7]
-
Filter the solution to remove any insoluble impurities.
-
Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the container with a perforated film or by leaving it in a controlled environment.[7]
-
Colorless or appropriately colored crystals are typically formed over a period of several days.[7]
-
The crystals are then carefully collected for X-ray diffraction analysis.
Visualizations
To better understand the experimental process and the relationships between the studied compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of phenol derivatives.
Caption: A diagram illustrating how halogen substitution on the phenol ring influences key crystallographic properties.
References
- 1. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103524308A - Method for preparing halogenated phenol compounds - Google Patents [patents.google.com]
- 7. 2-Bromo-4-chloro-6-[(E)-p-tolyliminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Standards of 3-Bromo-5-difluoromethoxy-2-fluorophenol
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of the analytical standards for 3-Bromo-5-difluoromethoxy-2-fluorophenol (CAS No. 1807244-29-6), a key intermediate in pharmaceutical synthesis. This document outlines the available data on this standard and compares it with alternative, structurally similar certified reference materials.
Profile of this compound Analytical Standard
This compound is a specialized chemical intermediate. While commercially available, detailed public information regarding its certified reference materials, including comprehensive Certificates of Analysis (CoA), is not readily accessible. The information available from suppliers typically includes basic specifications such as purity, which is often stated to be at or above a certain percentage, for example, ≥95%.
Table 1: General Specifications of this compound Analytical Standard
| Parameter | Typical Specification |
| CAS Number | 1807244-29-6 |
| Molecular Formula | C7H4BrF3O2 |
| Molecular Weight | 257.01 g/mol |
| Purity | ≥95% (Typically by HPLC or GC) |
| Appearance | Off-white to light yellow solid |
Due to the limited availability of detailed public data for this specific compound, a direct comparison of standards from different vendors is challenging. Researchers are advised to request a specific Certificate of Analysis from their supplier, which should provide lot-specific data on purity, impurity profiles, and the analytical methods used for verification.
Alternative Certified Reference Materials for Comparison
Given the scarcity of detailed public data on the target compound, this guide presents a comparison with well-characterized, structurally related certified reference materials (CRMs). These alternatives, such as other brominated and fluorinated phenols, are often available as CRMs with comprehensive documentation, making them useful benchmarks for quality assessment.
Table 2: Comparison with Alternative Certified Reference Materials
| Feature | This compound | 3-Bromo-5-fluorophenol | 3-Bromo-2-fluorophenol[1] |
| CAS Number | 1807244-29-6 | 433939-27-6 | 156682-53-0 |
| Purity Specification | ≥95% | 97% | 95% |
| Analytical Method (Purity) | HPLC/GC (Vendor specific) | Not specified | Not specified |
| Typical Impurities | Not publicly available | Not publicly available | Not publicly available |
| Certified Reference Material (CRM) Availability | Not widely available | Not typically sold as CRM | Not typically sold as CRM |
It is important to note that while these alternatives share structural similarities, their impurity profiles and analytical behaviors may differ significantly.
Experimental Protocols for Analysis
The analysis of this compound and similar halogenated phenols typically involves chromatographic and spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the standard and quantifying impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the analytical standard is prepared in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the analytical standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are typically performed.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of analytical standards.
Caption: Workflow for Purity Determination by HPLC.
Caption: Workflow for Impurity Profiling by GC-MS.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-difluoromethoxy-2-fluorophenol: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3-Bromo-5-difluoromethoxy-2-fluorophenol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated phenolic compound.
Emergency Contact Information:
-
Spill or Exposure: Immediately contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Poison Control Center: [Insert Local Poison Control Number]
I. Hazard Identification and Safety Precautions
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety goggles or a face shield[1]. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. For solids, a dust mask (e.g., N95) may be appropriate[1]. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions[4]. This compound waste must be collected as halogenated organic waste .
Key Segregation Principles:
-
Do Not mix with acidic, basic, or oxidizing waste streams[4].
-
Do Not dispose of down the drain[7]. Halogenated phenols are harmful to aquatic life and are not suitable for sewer disposal[8][9].
Waste Container Requirements:
-
Use a designated, compatible, and properly sealed waste container. Plastic containers are often preferred[5][7].
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound"[8][10].
-
Keep the waste container closed except when adding waste[5][7].
-
Store the waste container in a designated satellite accumulation area within the laboratory[4][7].
III. Step-by-Step Disposal Protocol
1. Waste Generation:
- Minimize waste generation by planning experiments carefully and using the smallest necessary quantities of the chemical[7].
2. Waste Collection:
- Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated, labeled, and sealed container for halogenated solid waste[10][11].
- Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed container for halogenated liquid waste. Phenol/chloroform mixtures are typically treated as halogenated waste solvent[8][10][11].
3. Container Management:
- Do not overfill waste containers; leave at least 10% headspace to allow for expansion[4].
- Ensure the exterior of the waste container is clean and free of contamination.
4. Request for Pickup:
- Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), arrange for a hazardous waste pickup through your institution's EHS department[7].
IV. Decontamination and Spill Management
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Spill Management: In case of a spill, evacuate the area and alert your EHS department. If trained and safe to do so, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal[11].
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 3-Bromo-5-fluorophenol 97 433939-27-6 [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 9. fishersci.com [fishersci.com]
- 10. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
